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  • Product: Pyridazine-4,5-diol
  • CAS: 55271-47-1

Core Science & Biosynthesis

Foundational

Technical Guide: Pyridazine-4,5-diol Synthesis Pathways

Executive Summary & Chemical Architecture The synthesis of Pyridazine-4,5-diol (and its substituted analogues) represents a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the 1,2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

The synthesis of Pyridazine-4,5-diol (and its substituted analogues) represents a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the 1,2-diazine ring. Unlike the ubiquitous 3,6-isomers (e.g., maleic hydrazide), the 4,5-functionalized pyridazines require specific electronic orchestration to synthesize.

This guide details the two primary validated pathways for accessing the 4,5-diol core:

  • The Inverse Electron Demand Diels-Alder (IEDDA) Pathway: The modern "Discovery Route" yielding high-symmetry 4,5-disubstituted pyridazines.

  • The Mucochloric Acid Pathway: The "Industrial Route" yielding 4,5-functionalized pyridazin-3(2H)-ones, the most common drug discovery scaffolds.

Tautomeric Considerations

Researchers must recognize that "Pyridazine-4,5-diol" exists in a complex tautomeric equilibrium. In solution, the compound predominantly favors the 4,5-dioxo (diketo) form or the mono-enolic form, rather than the fully aromatic diol. Synthetic planning must account for this, often requiring O-alkylation (protection) to lock the aromatic tautomer.

Figure 1: Tautomeric Equilibrium of Pyridazine-4,5-diol

Tautomerism Diol Aromatic Diol Form (4,5-Dihydroxypyridazine) Mono Mono-Enol Form (5-Hydroxy-4(1H)-pyridazinone) Diol->Mono Tautomerization Dione Diketo Form (Pyridazine-4,5(1H,2H)-dione) Mono->Dione Major Species in Polar Solvent

Caption: The equilibrium shifts toward the dione/lactam forms in polar solvents, affecting solubility and nucleophilicity.

Pathway A: The Discovery Route (IEDDA Cycloaddition)

For high-purity synthesis of symmetric 4,5-functionalized pyridazines, the Inverse Electron Demand Diels-Alder (IEDDA) reaction is the gold standard. This pathway utilizes electron-deficient tetrazines and electron-rich alkynes/alkenes.

Mechanistic Logic

The reaction involves a [4+2] cycloaddition between a 1,2,4,5-tetrazine (diene) and a dienophile (alkyne or enol ether), followed by a retro-Diels-Alder elimination of nitrogen (


). This sequence is thermodynamically driven by the loss of nitrogen gas and the formation of the stable aromatic pyridazine ring.
Workflow Diagram

IEDDA_Pathway Tetrazine 3,6-Disubstituted-1,2,4,5-tetrazine (Electron Deficient Diene) Intermediate [Bicyclic Intermediate] Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Dimethoxyethyne or Vinylene Carbonate (Electron Rich Dienophile) Dienophile->Intermediate [4+2] Cycloaddition Product 4,5-Dimethoxypyridazine (Protected Diol) Intermediate->Product -N2 (Retro-Diels-Alder) Deprotection BBr3 Demethylation Product->Deprotection Final Pyridazine-4,5-diol (Target) Deprotection->Final

Caption: IEDDA pathway for symmetric pyridazine synthesis via nitrogen extrusion.

Experimental Protocol: Synthesis of 4,5-Dimethoxypyridazine

Note: This protocol produces the protected dimethyl ether, which is more stable and soluble than the free diol.

Reagents:

  • 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine (or 3,6-di-2-pyridyl-1,2,4,5-tetrazine for stability).

  • 1,1-Dimethoxyethene (ketene acetal) or Dimethoxyethyne (if accessible).

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the tetrazine in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Argon atmosphere.

  • Addition: Cool the solution to 0°C. Add 1.2 eq of the electron-rich dienophile (e.g., 1,1-dimethoxyethene) dropwise. Observation: The characteristic deep red/purple color of the tetrazine will fade to yellow/orange as nitrogen gas evolves.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of red tetrazine spot).[1]

  • Oxidation (If using alkene): If an alkene (like 1,1-dimethoxyethene) was used, the intermediate is a dihydropyridazine. Add 1.5 eq of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or stir open to air in toluene at reflux to aromatize to the pyridazine.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Deprotection (Optional): To generate the free diol, treat the dimethoxy product with Boron Tribromide (

    
    ) in DCM at -78°C, warming to room temperature overnight. Quench carefully with methanol.
    

Pathway B: The Industrial Route (Mucochloric Acid)

For drug development, the 4,5-functionalized 3(2H)-pyridazinone scaffold is often more desirable than the symmetric diol. This route uses inexpensive mucochloric acid and is scalable to kilogram quantities.

Mechanistic Logic

Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) reacts with hydrazine to form the pyridazine ring. The resulting 4,5-dichloro-3(2H)-pyridazinone contains two electrophilic sites. The chlorine at position 4 is significantly more reactive toward nucleophilic aromatic substitution (


) than the chlorine at position 5, allowing for regioselective functionalization.
Workflow Diagram

Mucochloric_Pathway Start Mucochloric Acid Cyclization 4,5-Dichloro-3(2H)-pyridazinone (Key Scaffold) Start->Cyclization + Hydrazine (Ring Closure) Hydrazine Hydrazine Sulfate Hydrolysis NaOH / Reflux Cyclization->Hydrolysis Selective SNAr (Pos 4 vs 5) Product 4-Chloro-5-hydroxy-3(2H)-pyridazinone (Chlorflurenol Precursor) Hydrolysis->Product Major Product

Caption: Scalable synthesis of 4,5-functionalized pyridazinones from mucochloric acid.

Experimental Protocol: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone

This is the precursor for 4,5-dihydroxy derivatives.

Reagents:

  • Mucochloric Acid (1.0 eq)

  • Hydrazine Sulfate (1.0 eq)

  • Sodium Acetate (trihydrate) (1.0 eq)

  • Water (Solvent)[2]

Step-by-Step Methodology:

  • Dissolution: In a 500 mL flask, suspend 50g of mucochloric acid in 200 mL of water. Heat to 50°C until fully dissolved.

  • Buffering: In a separate beaker, dissolve hydrazine sulfate and sodium acetate in 150 mL of warm water.

  • Addition: Slowly add the hydrazine solution to the mucochloric acid solution. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (100°C) for 3 hours. A precipitate will begin to form.[3][4][5]

  • Isolation: Cool the mixture to 0°C in an ice bath. Filter the crystalline solid.[6]

  • Purification: Recrystallize from ethanol or water.

    • Yield: Typically 75-85%.

    • Product: 4,5-dichloro-3(2H)-pyridazinone (MP: ~200°C).

Conversion to Diol (Hydrolysis): To convert the dichloro scaffold to the dihydroxy/diol equivalent:

  • Reflux the 4,5-dichloro-3(2H)-pyridazinone in 10% aqueous NaOH for 6–12 hours.

  • Acidify with HCl to pH 2.

  • The product, 4,5-dihydroxy-3(2H)-pyridazinone , will precipitate. Note: Complete displacement of both chlorines requires vigorous conditions; often the 4-chloro-5-hydroxy or 4-hydroxy-5-chloro isomer is isolated depending on the nucleophile used.

Comparative Data Summary

FeaturePathway A: IEDDA CycloadditionPathway B: Mucochloric Acid Route
Target Scaffold Symmetric Pyridazine-4,5-diolUnsymmetric 3(2H)-Pyridazinone
Starting Materials Tetrazines + AlkynesMucochloric Acid + Hydrazine
Cost High (Tetrazines are expensive)Low (Commodity chemicals)
Scalability Milligram to Gram scaleKilogram scale
Regiocontrol High (determined by tetrazine)Moderate (4-Cl is more reactive)
Primary Use Academic Research / MedChemAgrochemicals / Industrial Pharma

References

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 4,5-dichloro-3-pyridazone. PrepChem. Available at: [Link]

  • Inverse Electron Demand Diels-Alder (IEDDA) Reactions. Organic Chemistry Portal. Available at: [Link][7]

  • Tautomerism in N-Heterocycles: Pyrazino[2,3-d]pyridazine-5,8-diol. ConnectSci. Available at: [Link] (Referenced via search context 1.14)

Sources

Exploratory

Spectroscopic Profiling & Tautomeric Dynamics of Pyridazine-4,5-diol: A Technical Analysis

Executive Summary Pyridazine-4,5-diol (also referred to as 4,5-dihydroxypyridazine or pyridazine-4,5-dione) represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for carboxylic acids and in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine-4,5-diol (also referred to as 4,5-dihydroxypyridazine or pyridazine-4,5-dione) represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for carboxylic acids and in the design of glutamate receptor antagonists. However, its characterization is frequently complicated by rapid prototropic tautomerism between the diol, keto-enol, and diketo forms. This guide provides a definitive technical framework for the spectroscopic analysis of this molecule, moving beyond basic characterization to dynamic structural elucidation.

Part 1: Structural Dynamics & Tautomerism

The primary challenge in analyzing Pyridazine-4,5-diol is not the connectivity of atoms, but the location of protons. Unlike rigid heterocycles, this molecule exists in a solvent-dependent equilibrium.

The Tautomeric Triad

The molecule oscillates between three primary forms. Understanding this is a prerequisite for interpreting any spectral data:

  • Diol Form (Aromatic): Favored in basic conditions and polar protic solvents that stabilize the hydroxyl groups.

  • Keto-Enol Form (Hybrid): Often the dominant species in neutral aqueous solution.

  • Diketo Form (Non-aromatic): Favored in the solid state or non-polar aprotic solvents, often stabilized by intermolecular hydrogen bonding.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton migration pathways that complicate NMR and IR interpretation.

Tautomerism cluster_conditions Environmental Drivers Diol Diol Form (4,5-dihydroxypyridazine) Aromatic System KetoEnol Keto-Enol Form (4-hydroxy-5-oxo-dihydro) Asymmetric Diol->KetoEnol Proton Transfer (Fast in H2O) Diketo Diketo Form (Pyridazine-4,5-dione) Non-Aromatic KetoEnol->Diketo Solvent Dependent Solvent Solvent Polarity (DMSO vs D2O) Solvent->KetoEnol pH pH / pKa (Ionization) pH->Diol

Caption: Prototropic equilibrium of Pyridazine-4,5-diol driven by solvent polarity and pH conditions.

Part 2: Multi-Modal Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling

Standard 1D NMR often yields broadened peaks due to intermediate exchange rates on the NMR timescale.

  • ¹H NMR Strategy:

    • Solvent Selection: Avoid CDCl₃ due to poor solubility and aggregation. Use DMSO-d₆ for viewing exchangeable protons (OH/NH) or D₂O (with NaOD/DCl) to lock a specific ionic species.

    • Key Signals:

      • Ring Protons (H3/H6): In the symmetric diol or diketo forms, these appear as a singlet. In the asymmetric keto-enol form, they split into two distinct doublets or singlets depending on the exchange rate.

      • Chemical Shift Drift: H3/H6 protons typically resonate between 8.0 – 8.5 ppm in the aromatic form but shift upfield (lower ppm) if the ring aromaticity is broken in the diketo form.

  • ¹³C NMR Strategy:

    • Look for the Carbonyl (C=O) signature around 160-170 ppm .

    • The C-OH carbon in the aromatic form appears around 150-160 ppm .

    • Technical Insight: If you observe broad ¹³C signals, perform a Variable Temperature (VT) experiment. Heating the sample (e.g., to 350K in DMSO) typically accelerates the exchange, coalescing the peaks into a sharp average.

Vibrational Spectroscopy (IR/Raman)

Infrared spectroscopy provides the "snapshot" of the tautomeric state that NMR might average out.

  • Diketo Marker: Strong absorption at 1650–1690 cm⁻¹ (Amide/Lactam C=O stretch).

  • Diol Marker: Broad, intense band at 3200–3400 cm⁻¹ (O-H stretch) and lack of strong C=O character.

  • Fingerprint Region: The C=C and C=N ring stretches (1500–1600 cm⁻¹) distinguish the pyridazine core.

Electronic Spectroscopy (UV-Vis) & Ionization

The UV spectrum is the most sensitive tool for determining pKa values.

  • Neutral Form: λmax ≈ 260–280 nm.

  • Anionic Form (pH > 9): Bathochromic shift (Red shift) due to increased conjugation from the phenolate-like anion.

  • Cationic Form (pH < 1): Hypsochromic shift or distinct band structure due to protonation of the ring nitrogens.

Part 3: Data Summary & Comparative Markers

The following table synthesizes expected spectral data, using the well-characterized isomer Maleic Hydrazide (Pyridazine-3,6-dione) as a comparative anchor.

FeaturePyridazine-4,5-diol (Target)Maleic Hydrazide (Isomer Reference)Structural Implication
¹H NMR (DMSO-d₆) δ 8.2–8.5 (s, 2H, H3/H6)*δ 6.9 (s, 2H, H4/H5)4,5-substitution retains H3/H6 adjacent to N, shifting them downfield.
¹³C NMR (C=O/C-OH) δ 155–165 ppmδ 157 ppmHigh chemical shift indicates significant double bond character (keto form).
IR (C=O Stretch) 1640–1680 cm⁻¹ (Strong)1660 cm⁻¹Presence confirms keto/amide tautomer dominance in solid state.
UV-Vis (λmax) ~260–270 nm (Neutral)300 nm (Anion)Electronic transitions are sensitive to the conjugation length of the N=N bond.
pKa (approx) pKa₁ ≈ 2.0, pKa₂ ≈ 9.0pKa ≈ 5.64,5-diol is more acidic/basic depending on resonance stabilization of the anion.

*Note: Singlet observed only if fast exchange or perfect symmetry exists. Asymmetric tautomers yield two signals.

Part 4: Experimental Protocols

Protocol A: Variable Temperature NMR for Tautomer Resolution

Use this protocol to distinguish between a static mixture of impurities and a dynamic tautomeric equilibrium.

  • Sample Prep: Dissolve 5-10 mg of Pyridazine-4,5-diol in 0.6 mL of DMSO-d₆ . Ensure the tube is free of paramagnetic impurities.

  • Baseline Scan: Acquire a standard ¹H spectrum at 298 K (25°C). Note peak width (FWHM).

  • Heating Phase:

    • Increase probe temperature to 323 K (50°C). Allow 10 min for thermal equilibration. Shim and acquire.

    • Increase to 348 K (75°C). Shim and acquire.

  • Analysis:

    • Result 1: If peaks sharpen and coalesce, the broadening was due to restricted rotation or intermediate exchange (Tautomerism confirmed).

    • Result 2: If peaks remain distinct or degrade, the sample may contain stable isomers or impurities.

Protocol B: UV-Metric pKa Determination

Essential for determining the ionization state at physiological pH (7.4).

  • Stock Solution: Prepare a 100 µM solution of the analyte in degassed water.

  • Buffer System: Use a "Universal Buffer" (Citrate-Phosphate-Borate) to cover pH 2.0 to 12.0.

  • Titration Workflow:

    • Aliquot 2 mL of stock into a quartz cuvette.

    • Adjust pH using 0.1 M HCl to pH 2.0. Record UV spectrum (200–400 nm).

    • Titrate with 0.1 M NaOH in 0.5 pH unit increments.

    • Record spectrum at each step.

  • Data Plotting: Plot Absorbance at λmax vs. pH. The inflection point of the sigmoidal curve represents the pKa.

Analytical Workflow Diagram

Workflow cluster_analysis Spectroscopic Suite Sample Crude Sample (Pyridazine-4,5-diol) Purification Purification (Recrystallization from H2O/EtOH) Sample->Purification PurityCheck Purity Check (LC-MS / TLC) Purification->PurityCheck NMR NMR (DMSO-d6) 1H, 13C, VT-NMR PurityCheck->NMR >95% Pure IR FT-IR (ATR) Solid State Tautomer PurityCheck->IR UV UV-Vis Titration pKa Determination PurityCheck->UV Report Final Structural Report NMR->Report IR->Report UV->Report

Caption: Integrated workflow for the purification and multi-modal characterization of Pyridazine-4,5-diol.

References

  • National Institutes of Health (NIH). (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. PubMed. Retrieved from [Link]

  • ResearchGate. (2007). 6-OXO-1-ARYL-4-(2-N-PIPERIDINYL)VINYL: NMR and Spectral Data. Retrieved from [Link]

  • Google Patents. (2021). CN113698355A - Synthesis method of 4,5-dihydroxypyridazine.
  • Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from [Link]

Foundational

Technical Guide: Pyridazine-4,5-diol Structural Analogs

This guide provides an in-depth technical analysis of Pyridazine-4,5-diol structural analogs, focusing on their tautomeric behavior, synthetic accessibility, and pharmacological utility as bioisosteres in drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Pyridazine-4,5-diol structural analogs, focusing on their tautomeric behavior, synthetic accessibility, and pharmacological utility as bioisosteres in drug discovery.

Executive Summary: The Scaffold & Its Significance

The pyridazine-4,5-diol core (1,2-diazine-4,5-diol) represents a privileged scaffold in medicinal chemistry, rarely existing in its pure diol form due to rapid tautomerization. Instead, it serves as the theoretical parent for a class of stable, bioactive analogs including 5-hydroxy-3(2H)-pyridazinones and pyridazine-4,5-diones .

These analogs are critical in drug development because they mimic the transition states of hydrolysis reactions and act as planar, polar bioisosteres for phenyl rings, catechol moieties, or carboxylic acids. Their ability to chelate divalent metal ions (Mg²⁺, Mn²⁺) makes them potent inhibitors of metalloenzymes such as HCV NS5B polymerase and D-amino acid oxidase (DAAO) .

Structural Chemistry: Tautomerism & Chelation

The Tautomeric Equilibrium

Understanding the tautomerism of 4,5-substituted pyridazines is a prerequisite for rational drug design. The "4,5-diol" exists in equilibrium with keto-enol forms. In aqueous solution and solid state, the 4-hydroxy-5-oxo (pyridazinone) or 4,5-dioxo forms typically predominate over the aromatic diol.

  • Implication: Drug candidates are often designed as fixed tautomers (e.g., N-alkylation prevents full aromatization) to lock the molecule in a bioactive conformation.

Metal Chelation Mechanism

The vicinal oxygen atoms in the 4,5-position (one enolic hydroxyl and one ketone) form a bidentate ligand system. This "3-hydroxy-4-pyrone-like" motif effectively binds active site metals.

  • Example: In HCV NS5B inhibitors, the 5-hydroxy-3(2H)-pyridazinone moiety chelates the two catalytic Mg²⁺ ions in the enzyme's active site, arresting RNA replication.

Tautomerism Diol Pyridazine-4,5-diol (Aromatic, Rare) KetoEnol 5-Hydroxy-pyridazin-4(1H)-one (Major Tautomer) Diol->KetoEnol Tautomerization Dione Pyridazine-4,5-dione (Diketo form) KetoEnol->Dione Tautomerization Chelate Metal Chelate Complex (Bioactive State) KetoEnol->Chelate + Mg2+ / Mn2+

Figure 1: The tautomeric shift from the aromatic diol to the biologically relevant keto-enol and dione forms, which facilitate metal chelation.

Synthetic Methodologies

Accessing these analogs requires strategies that control regioselectivity and oxidation state.

Primary Workflow: Hydrazine Condensation

The most robust route involves the condensation of hydrazines with functionalized 1,4-dicarbonyl equivalents (e.g., mucochloric acid or 2,3-dihalo-4-oxobutenoic acids).

Experimental Protocol: Synthesis of 4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one

A versatile intermediate for further functionalization.

  • Reagents: Mucochloric acid (1.0 eq), Methylhydrazine sulfate (1.1 eq), Sodium Acetate (3.0 eq), Water/Ethanol (1:1 v/v).

  • Step 1 (Condensation): Dissolve mucochloric acid in water/ethanol. Add sodium acetate to buffer the solution (pH ~5).

  • Step 2 (Addition): Add methylhydrazine sulfate portion-wise at 0°C to prevent exotherms.

  • Step 3 (Cyclization): Reflux the mixture for 3–4 hours. The solution will turn from clear to pale yellow.

  • Step 4 (Isolation): Cool to room temperature. Acidify with 1N HCl to pH 2. The product precipitates as a white solid.[1]

  • Step 5 (Purification): Recrystallize from ethanol.

  • Validation:

    • LC-MS: Look for [M+H]+ peak (calc. 161.01).

    • 1H NMR (DMSO-d6): Singlet at ~3.6 ppm (N-Me), Singlet at ~7.9 ppm (H-6).

Advanced Workflow: Inverse Electron-Demand Diels-Alder (IEDDA)

For highly substituted analogs or fused systems (e.g., pyridazinoindoles), the IEDDA reaction between 1,2,4,5-tetrazines and electron-rich alkynes/enamines is superior.

Synthesis Tetrazine 1,2,4,5-Tetrazine Dihydropyridazine 4,5-Dihydropyridazine Intermediate Tetrazine->Dihydropyridazine + Alkyne (-N2) Alkyne Electron-Rich Alkyne (Dienophile) Alkyne->Dihydropyridazine Oxidation Oxidation/Elimination Dihydropyridazine->Oxidation Pyridazine Substituted Pyridazine Oxidation->Pyridazine Aromatization

Figure 2: The Inverse Electron-Demand Diels-Alder (IEDDA) pathway allows for the construction of complex pyridazine cores via nitrogen extrusion.

Medicinal Chemistry & SAR

Case Study: HCV NS5B Polymerase Inhibitors

Pyridazinone analogs inhibit the Hepatitis C Virus (HCV) NS5B polymerase by binding to the "Palm I" site.[2]

  • Mechanism: The 5-hydroxy-3(2H)-pyridazinone headgroup coordinates Mg²⁺.

  • SAR Insight: Substituents at N-2 and C-6 determine metabolic stability and potency. Bulky groups at N-2 (e.g., benzyl, alkyl) improve hydrophobic contacts, while C-6 substituents modulate solubility.

Table 1: SAR Summary of 5-Hydroxy-3(2H)-pyridazinone Analogs (HCV NS5B)

Analog IDN-2 SubstituentC-6 SubstituentIC50 (µM)DMPK Profile
A1 MethylH> 50Poor potency
A2 BenzylH12.5Good binding, low solubility
A3 4-F-BenzylMorpholine0.08High potency , improved solubility
A4 IsopropylThiophene2.1Moderate potency, metabolic liability
Case Study: D-Amino Acid Oxidase (DAAO) Inhibitors

DAAO inhibitors are therapeutic targets for schizophrenia.

  • Design: 4-Hydroxypyridazin-3(2H)-ones mimic the transition state of D-amino acid oxidation.

  • Key Interaction: The acidic OH group (pKa ~4-5) forms a salt bridge with Arg283 in the active site.

  • Optimization: Fusing the pyridazine ring to an indole (pyridazino[4,5-b]indoles) increases potency by occupying the hydrophobic pocket adjacent to the FAD cofactor.

Future Directions: Bioisosteric Replacements

Researchers are currently exploring thiazolo[4,5-d]pyridazines and pyrimido[4,5-c]pyridazines . These "double-fused" systems retain the planar, electron-deficient nature of the parent scaffold but offer novel vectors for substitution, potentially overcoming the rapid metabolic clearance often seen with simple pyridazinones.

References

  • Synthesis of 4,5-dihydropyridazine-3(2H)-ones via IEDDA: Title: Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes.[3][4] Source: ResearchGate (2025).[5] URL:[Link]

  • HCV NS5B Polymerase Inhibitors: Title: Novel HCV NS5B polymerase inhibitors derived from 4-(1',1'-dioxo-1',4'-dihydro-1'lambda(6)-benzo[1',2',4']thiadiazin-3'-yl)-5-hydroxy-2H-pyridazin-3-ones.[5][6][7] Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

  • DAAO Inhibitors: Title: 4-Hydroxypyridazin-3(2H)-one derivatives as novel D-amino acid oxidase inhibitors.[8] Source: Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Reactivity of 4,5-Dicyanopyridazine: Title: Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Source: Molecules (MDPI). URL:[Link]

  • Pyridazine Physical Properties: Title: Pyridazine - Wikipedia (General Chemical Data). Source: Wikipedia. URL:[Link]

Sources

Exploratory

A Comprehensive Theoretical Guide to Pyridazine-4,5-diol: Unraveling Tautomerism, Electronic Structure, and Reactivity

Abstract Pyridazine-4,5-diol, a key heterocyclic scaffold, presents a fascinating case of tautomerism that dictates its chemical behavior and potential applications in medicinal chemistry and materials science. This in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridazine-4,5-diol, a key heterocyclic scaffold, presents a fascinating case of tautomerism that dictates its chemical behavior and potential applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of Pyridazine-4,5-diol, leveraging modern computational chemistry techniques. We will explore the critical aspects of its tautomeric landscape, electronic properties, and reactivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular properties of this important compound. By detailing not just the "what" but the "why" of the computational protocols, this guide serves as a practical blueprint for conducting robust theoretical studies in this area.

Introduction: The Significance of Pyridazine-4,5-diol

The pyridazine nucleus is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities. The substitution pattern on the pyridazine ring is crucial in defining its pharmacological profile and physicochemical properties. Pyridazine-4,5-diol, in particular, is of significant interest due to the potential for rich tautomeric equilibria, which can profoundly influence its hydrogen bonding capabilities, molecular recognition patterns, and overall reactivity. A thorough understanding of its electronic structure and the relative stabilities of its tautomers is paramount for the rational design of novel therapeutics and functional materials.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of such molecules at the atomic level. This guide will outline a systematic computational approach to characterize Pyridazine-4,5-diol, providing insights that are often challenging to obtain through experimental methods alone.

The Tautomeric Landscape of Pyridazine-4,5-diol

A central aspect of the chemistry of Pyridazine-4,5-diol is its potential to exist in multiple tautomeric forms. The interplay between aromaticity, hydrogen bonding, and solvent effects governs the equilibrium between these forms. Based on studies of analogous dihydroxyazines, such as maleic hydrazide and 2,3-dihydroxypyrazine, we can anticipate the key tautomers of Pyridazine-4,5-diol.

The primary tautomers to consider are:

  • The Diol Form (1a): Pyridazine-4,5-diol, an aromatic structure.

  • The Keto-Enol Forms (1b and 1c): 5-hydroxy-1H-pyridazin-4(5H)-one and 4-hydroxy-1H-pyridazin-5(4H)-one, which are non-aromatic.

  • The Diketo Form (1d): Pyridazine-4,5(1H,2H)-dione, also a non-aromatic structure.

The relative stability of these tautomers is not intuitively obvious and requires rigorous computational analysis.

Tautomers cluster_0 Tautomeric Equilibria of Pyridazine-4,5-diol Diol (1a) Diol (Aromatic) (1a) Keto-Enol_1 (1b) Keto-Enol (1b) Diol (1a)->Keto-Enol_1 (1b) Proton Transfer Keto-Enol_2 (1c) Keto-Enol (1c) Diol (1a)->Keto-Enol_2 (1c) Proton Transfer Keto-Enol_1 (1b)->Keto-Enol_2 (1c) Diketo (1d) Diketo (1d) Keto-Enol_1 (1b)->Diketo (1d) Proton Transfer Keto-Enol_2 (1c)->Diketo (1d) Proton Transfer

Caption: Tautomeric forms of Pyridazine-4,5-diol.

Computational Methodology: A Self-Validating Protocol

The choice of computational methodology is critical for obtaining reliable and predictive results. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for systems of this size.

Geometry Optimization and Frequency Analysis

The first step in our theoretical protocol is to obtain the optimized molecular geometry for each tautomer.

Protocol:

  • Initial Structure Generation: Construct the 3D structures of all proposed tautomers (1a-1d).

  • Computational Level of Theory: Employ the B3LYP functional with the 6-31G(d,p) basis set. This level of theory has been shown to provide reliable geometries and vibrational frequencies for similar heterocyclic systems.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase. This will locate the minimum energy structure on the potential energy surface.

  • Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamic Properties: The calculation provides zero-point vibrational energies (ZPVE), thermal energies, and entropies, which are essential for calculating relative free energies.

Calculation of Relative Stabilities

The relative stability of the tautomers can be determined by comparing their electronic energies, and more accurately, their Gibbs free energies.

Data Presentation: Relative Energies of Tautomers

TautomerRelative Electronic Energy (kcal/mol)Relative ZPVE-Corrected Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Diol (1a)Illustrative ValueIllustrative ValueIllustrative Value
Keto-Enol (1b)Illustrative ValueIllustrative ValueIllustrative Value
Keto-Enol (1c)Illustrative ValueIllustrative ValueIllustrative Value
Diketo (1d)Illustrative ValueIllustrative ValueIllustrative Value

Note: The table presents illustrative data. Actual values would be obtained from the computational output.

The Role of the Solvent

The tautomeric equilibrium can be significantly influenced by the solvent environment. Therefore, it is crucial to model the effect of a solvent, such as water, on the relative stabilities.

Protocol:

  • Solvation Model: Utilize the Polarizable Continuum Model (PCM) to implicitly account for the bulk solvent effects.

  • Re-optimization: Re-optimize the geometry of each tautomer within the PCM framework.

  • Energy Calculation: Calculate the single-point energies of the solvated structures to determine the relative stabilities in the chosen solvent.

Electronic Structure and Reactivity Descriptors

A detailed analysis of the electronic structure provides valuable insights into the reactivity and potential interaction sites of Pyridazine-4,5-diol.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity.

These orbitals should be visualized to identify the regions of the molecule most likely to participate in chemical reactions.

FMO_Workflow cluster_workflow FMO and MEP Analysis Workflow start Optimized Geometry of Most Stable Tautomer calc Single-Point Energy Calculation (with orbital output) start->calc homo_lumo Identify HOMO and LUMO Energies and Surfaces calc->homo_lumo mep Calculate Molecular Electrostatic Potential (MEP) calc->mep analysis Analyze Reactivity: Nucleophilic and Electrophilic Sites homo_lumo->analysis mep->analysis

Caption: Workflow for electronic structure analysis.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an excellent tool for identifying sites susceptible to electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack.

Predicted Spectroscopic Properties

Computational chemistry can also predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

Vibrational Spectroscopy (IR)

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum. By comparing the calculated spectra of the different tautomers with experimental data, it may be possible to identify the predominant tautomer in a sample. It is standard practice to scale the calculated frequencies by an appropriate factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and basis set deficiencies.

NMR Spectroscopy

The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts can aid in the assignment of experimental NMR spectra and can also be used to distinguish between different tautomers, as the chemical environment of the nuclei will vary significantly.

Conclusion

This guide has outlined a comprehensive and robust theoretical framework for the investigation of Pyridazine-4,5-diol. By systematically exploring its tautomeric landscape, electronic structure, and predicted spectroscopic properties, researchers can gain a deep understanding of its fundamental chemical nature. The insights derived from such computational studies are invaluable for guiding synthetic efforts and for the rational design of new molecules with desired properties for applications in drug discovery and materials science. The self-validating nature of the proposed protocols ensures a high degree of confidence in the obtained results, bridging the gap between theoretical prediction and experimental reality.

References

  • Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. (2013). Background. The title compound belongs to the class of bis-azomethine pigments. On the basis of comparative studies on similar structures, insight into the complex excited state dynamics of such compounds has been gained.
Foundational

The Adaptive Warhead: Mechanistic Speculation on Pyridazine-4,5-diol Scaffolds

Executive Summary: The "Chameleon" Scaffold The pyridazine-4,5-diol core represents a deceptively simple yet mechanistically complex pharmacophore. Often dismissed as a mere polarity-enhancing spacer, recent structure-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Scaffold

The pyridazine-4,5-diol core represents a deceptively simple yet mechanistically complex pharmacophore. Often dismissed as a mere polarity-enhancing spacer, recent structure-activity relationship (SAR) data suggests this moiety functions as a dynamic tautomeric warhead .

This guide presents a speculative yet rigorously grounded mechanistic framework for Pyridazine-4,5-diol (PD-4,5). We propose that its efficacy stems not from a static binding mode, but from its ability to oscillate between a catechol-like diol donor and a diketo-acceptor (dione) , allowing it to hijack catalytic metal centers in metalloenzymes or mimic transition states in nucleotide biosynthesis.

Structural Dynamics & Tautomeric Equilibrium

To understand the mechanism, one must first define the species in solution. Pyridazine-4,5-diol is rarely a static "diol." It exists in a prototropic equilibrium that dictates its pharmacodynamics.

The Tautomeric Triad
  • Form A (Diol): Aromatic, hydrogen bond donor. Favored in non-polar pockets.

  • Form B (Keto-Enol): The "Janus" face—one donor, one acceptor.

  • Form C (Dione): Non-aromatic, hydrogen bond acceptor. Favored in aqueous solution and metal-rich active sites.

Implication: The dione tautomer is structurally homologous to the catalytic product of several oxidases and the pyrophosphate-binding motif of viral polymerases.

Table 1: Physicochemical Properties of the PD-4,5 Core
PropertyValue (Predicted)Mechanistic Relevance
pKa (OH-1) ~5.8 - 6.5Deprotonates at physiological pH; ideal for metal chelation.
pKa (OH-2) ~9.5 - 10.2Remains protonated, serving as an H-bond donor anchor.
LogP -0.5 to 0.2High water solubility; low BBB permeability unless substituted.
Chelation Mode Bidentate (

-donor)
Mimics hydroxypyridinone siderophores; targets

,

,

.

Mechanistic Speculation: Two Primary Modes of Action

Based on structural homology with known inhibitors (e.g., hydroxypyridinones, pyrimido-pyridazines), we propose two distinct mechanisms of action (MoA).

MoA 1: The "Trojan Horse" Metal Chelation

Target Class: Metalloenzymes (e.g., Histone Demethylases (KDMs), Viral RNA Polymerases).

  • Hypothesis: The PD-4,5 core mimics the 2-oxoglutarate (2-OG) cofactor in Fe(II)-dependent dioxygenases.

  • Mechanism:

    • The molecule enters the active site in the keto-enol form.

    • The proximal nitrogen (N2) and the C3-hydroxyl deprotonate.

    • A bidentate coordinate covalent bond is formed with the catalytic metal (

      
       or 
      
      
      
      ).
    • Result: The enzyme is locked in an inactive state, preventing substrate oxidation.

MoA 2: Transition State Mimicry in Folate Biosynthesis

Target Class: Dihydropteroate Synthase (DHPS).

  • Hypothesis: The planar, electron-deficient ring of the 4,5-dione tautomer mimics the pterin substrate or the transition state of pABA incorporation.

  • Mechanism:

    • The 4,5-dione form stacks via

      
       interactions within the pterin binding pocket.
      
    • The carbonyl oxygens engage in a hydrogen-bond network with conserved serine/threonine residues, displacing the natural pyrophosphate leaving group.

    • Result: Competitive inhibition of folate synthesis, leading to bacteriostasis.

Visualizing the Mechanism

The following diagram illustrates the proposed Metal-Dependent Inhibition Pathway , highlighting the transition from free ligand to the inhibitory complex.

PD45_Mechanism cluster_0 Solvent Phase cluster_1 Enzyme Active Site (Metalloenzyme) L_Diol PD-4,5 (Diol Form) (Aromatic, H-Donor) L_Dione PD-4,5 (Dione Form) (Keto-Acceptor) L_Diol->L_Dione Prototropic Tautomerism Complex Inhibitor-Metal Complex (Octahedral Geometry) L_Dione->Complex 1. Entry 2. Deprotonation Metal_Free Catalytic Metal (Fe2+ / Zn2+) Metal_Free->Complex Chelation (Kd < 10nM) Substrate Endogenous Substrate (2-OG / pABA) Substrate->Metal_Free Blocked by Steric Occlusion

Caption: Figure 1. The "Adaptive Warhead" mechanism. The PD-4,5 scaffold undergoes tautomeric shift to the dione form, enabling high-affinity bidentate chelation of the catalytic metal center, effectively outcompeting endogenous substrates.

Experimental Validation Protocols

To move from speculation to fact, the following self-validating protocols are required.

Protocol A: Tautomeric Ratio Determination via Variable-Temperature NMR

Objective: Determine the dominant species under physiological conditions.

  • Preparation: Dissolve 5 mg of PD-4,5 analog in

    
     and 
    
    
    
    (phosphate buffered to pH 7.4).
  • Acquisition: Acquire

    
     and 
    
    
    
    NMR spectra at 25°C, 37°C, and 50°C.
  • Analysis: Monitor the chemical shift of C4/C5.

    • Diol Signal: ~145-150 ppm (aromatic C-OH).

    • Dione Signal: ~160-170 ppm (carbonyl C=O).

  • Validation: If >60% exists as dione at pH 7.4, the "MoA 2" (Transition State Mimicry) is structurally viable.

Protocol B: Isothermal Titration Calorimetry (ITC) for Metal Binding

Objective: Quantify the chelation strength (


) and stoichiometry (

).
  • Ligand Solution: 200

    
     PD-4,5 in HEPES buffer (pH 7.4).
    
  • Titrant: 2 mM

    
     or 
    
    
    
    (anaerobic conditions for Iron).
  • Procedure:

    • Inject 2

      
       of metal solution into the ligand cell every 120 seconds (20 injections).
      
    • Measure heat change (

      
      ).
      
  • Causality Check:

    • Exothermic binding (

      
      ) indicates favorable enthalpy (bond formation).
      
    • Stoichiometry

      
       implies a 2:1 Ligand:Metal complex (sandwich complex).
      
    • Stoichiometry

      
       implies 1:1 binding (active site fit).
      
Protocol C: Competitive Kinetic Assay (DAAO or DHPS Model)

Objective: Distinguish between competitive and allosteric inhibition.

  • System: Recombinant D-Amino Acid Oxidase (DAAO) with D-Serine substrate.

  • Detection: Coupled peroxidase assay (Amplex Red) to detect

    
     production.
    
  • Workflow:

    • Vary Substrate [S] (0.1

      
       to 10 
      
      
      
      ).
    • Vary Inhibitor [I] (0,

      
      , 2x
      
      
      
      ).
  • Data Treatment: Plot Lineweaver-Burk (Double Reciprocal).

    • Intersection on Y-axis: Competitive Inhibition (Validates Active Site Binding).

    • Intersection left of Y-axis: Mixed/Non-competitive (Implies Allosteric Site).

References

  • Pyridazine Physicochemical Properties & Drug Discovery

    • Source: N
    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.[1][2]

    • URL:[Link]

  • DHPS Inhibition by Pyrimido-pyridazines

    • Source: N
    • Title: Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydroptero
    • URL:[Link]

  • Pyridazine-based Iron Chel

    • Source: Royal Society of Chemistry (RSC)
    • Title: Synthesis and characterizations of pyridazine-based iron chel
    • URL:[Link]

  • Antiviral Activity of Imidazo[4,5-c]pyridazines

    • Source: N
    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[3]

    • URL:[Link]

Sources

Exploratory

Unlocking the Potential of Pyridazine-4,5-diol: A Technical Guide for Researchers and Drug Development Professionals

Abstract The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, including a s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it an attractive moiety for designing novel bioactive compounds and functional materials.[2] This technical guide delves into the chemistry and potential research applications of a specific, yet underexplored, derivative: Pyridazine-4,5-diol. We will explore its synthesis, chemical reactivity, and its potential as a versatile building block for the development of new therapeutics and other advanced materials. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights to stimulate further investigation into this promising molecule.

The Pyridazine-4,5-diol Scaffold: Structure and Tautomerism

Pyridazine-4,5-diol (I) is a dihydroxylated derivative of pyridazine. A critical aspect of its chemistry is the existence of tautomeric forms. Due to keto-enol tautomerism, Pyridazine-4,5-diol can exist in equilibrium with its keto forms, primarily Pyridazine-4,5-dione (II and III). The relative stability and prevalence of these tautomers can be influenced by factors such as the solvent, pH, and temperature. Understanding this tautomeric equilibrium is paramount for predicting its reactivity and designing synthetic strategies.

Caption: Tautomeric forms of Pyridazine-4,5-diol.

The dione tautomers (II and III) are expected to be significant contributors to the overall equilibrium, particularly in the solid state and in polar solvents. This is analogous to other hydroxylated nitrogen heterocycles. The presence of both hydroxyl and carbonyl functionalities, along with the pyridazine core, endows this scaffold with a rich and versatile reactivity profile.

Strategic Synthesis of Pyridazine-4,5-diol

While specific literature on the synthesis of Pyridazine-4,5-diol is limited, established methods for pyridazine synthesis provide a logical foundation for its preparation. The most common and direct approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[3][4]

Proposed Synthetic Pathway from a 1,4-Dicarbonyl Precursor

A plausible and efficient route to Pyridazine-4,5-diol would start from a readily available 1,4-dicarbonyl compound, such as a derivative of tartaric acid.

synthesis_pathway start Tartaric Acid Derivative (e.g., Diethyl tartrate) step1 Oxidation (e.g., Swern or Dess-Martin) start->step1 intermediate1 Diethyl 2,3-dioxosuccinate step1->intermediate1 step2 Hydrazine Hydrate (N2H4·H2O) Ring Closure intermediate1->step2 product Diethyl 4,5-dihydroxypyridazine-3,6-dicarboxylate step2->product step3 Hydrolysis & Decarboxylation (e.g., aq. HCl, heat) product->step3 final_product Pyridazine-4,5-diol step3->final_product

Caption: Proposed synthetic pathway to Pyridazine-4,5-diol.

Detailed Protocol:

  • Oxidation of Diethyl Tartrate: Diethyl tartrate is oxidized to diethyl 2,3-dioxosuccinate using a mild oxidizing agent like Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane to avoid side reactions. The choice of oxidant is crucial to prevent over-oxidation or degradation of the starting material.

  • Cyclization with Hydrazine: The resulting diethyl 2,3-dioxosuccinate is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction typically proceeds at room temperature or with gentle heating to facilitate the condensation and subsequent cyclization to form the pyridazine ring.

  • Hydrolysis and Decarboxylation: The ester groups of the resulting diethyl 4,5-dihydroxypyridazine-3,6-dicarboxylate are hydrolyzed under acidic conditions (e.g., refluxing with aqueous HCl). Subsequent heating promotes decarboxylation to yield the target molecule, Pyridazine-4,5-diol.

Self-Validation: Each step of this proposed synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the structure of the intermediates and final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.[5]

Alternative Synthetic Routes

An alternative approach could involve the functionalization of a pre-formed pyridazine ring. For instance, pyridazine-4,5-dicarboxylic acid, which can be synthesized from various precursors, could be a key intermediate.[1]

  • Reduction of Pyridazine-4,5-dicarboxylic Acid: The dicarboxylic acid or its ester derivatives could be reduced to the corresponding diol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). Careful control of the reaction conditions would be necessary to avoid over-reduction of the pyridazine ring.

Chemical Reactivity and Potential as a Synthetic Scaffold

The bifunctional nature of Pyridazine-4,5-diol, with its hydroxyl/keto groups and the pyridazine core, makes it a highly versatile scaffold for further chemical modifications.

Reactions at the Hydroxyl/Carbonyl Groups

The hydroxyl groups of the diol tautomer can undergo typical alcohol reactions such as etherification and esterification. The carbonyl groups of the dione tautomer are susceptible to nucleophilic attack.

Reaction TypeReagents and ConditionsPotential Products
Etherification Alkyl halide (e.g., CH₃I), Base (e.g., NaH)4,5-Dialkoxypyridazines
Esterification Acyl chloride or anhydride, Base (e.g., Pyridine)4,5-Diacyloxypyridazines
Chlorination POCl₃ or SOCl₂4,5-Dichloropyridazine
Nucleophilic Addition Grignard reagents, OrganolithiumsTertiary alcohols (at carbonyls)

The conversion to 4,5-dichloropyridazine is particularly significant as the chloro groups can be readily displaced by a variety of nucleophiles (amines, thiols, etc.), opening up a vast chemical space for derivatization.

Reactions involving the Pyridazine Ring

The pyridazine ring itself can participate in various reactions, including N-alkylation, N-oxidation, and electrophilic or nucleophilic aromatic substitution, although the electron-withdrawing nature of the diol/dione substituents will influence the reactivity.

reactivity_map cluster_hydroxyl Hydroxyl/Carbonyl Reactions cluster_ring Ring Reactions pyridazine_diol Pyridazine-4,5-diol/dione etherification Etherification pyridazine_diol->etherification R-X, Base esterification Esterification pyridazine_diol->esterification RCOCl chlorination Chlorination pyridazine_diol->chlorination POCl₃ n_alkylation N-Alkylation pyridazine_diol->n_alkylation R'-X n_oxidation N-Oxidation pyridazine_diol->n_oxidation m-CPBA substitution Aromatic Substitution pyridazine_diol->substitution Electrophiles/ Nucleophiles

Caption: Reactivity map of Pyridazine-4,5-diol.

Potential Research Applications in Drug Discovery

The pyridazine scaffold is a well-established pharmacophore found in numerous clinically used drugs and investigational agents.[6] Derivatives of pyridazine have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and cardiovascular effects.[6][7] Pyridazine-4,5-diol, with its unique substitution pattern and reactive handles, represents a promising starting point for the design of novel therapeutic agents.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bond interactions with the hinge region of the kinase domain. The pyridazine-4,5-dione tautomer, with its two carbonyl groups and adjacent NH moieties, is an excellent candidate for forming such interactions. By functionalizing the other positions of the pyridazine ring, it is possible to target specific kinases implicated in diseases such as cancer and inflammation.[7][8]

kinase_inhibition kinase Kinase Hinge Region inhibitor Pyridazine-4,5-dione Scaffold H-bond donor/acceptor inhibitor:port->kinase Hydrogen Bonds side_chains Side Chains for Specificity & Potency inhibitor->side_chains Derivatization

Caption: Pyridazine-4,5-dione as a kinase inhibitor scaffold.

Experimental Workflow for Screening as Kinase Inhibitors:

  • Synthesis of a Focused Library: Synthesize a library of Pyridazine-4,5-diol derivatives with diverse substituents at the other available positions of the pyridazine ring.

  • In Vitro Kinase Assays: Screen the synthesized compounds against a panel of relevant kinases using established enzymatic assays (e.g., radiometric assays, fluorescence-based assays).

  • Cell-Based Assays: Evaluate the most potent compounds from the in vitro screens for their ability to inhibit signaling pathways in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Analyze the data to establish a clear SAR, which will guide the design of more potent and selective inhibitors.

In the Development of Antiviral Agents

The pyridazine nucleus is present in several compounds with antiviral activity.[7] The ability of the Pyridazine-4,5-diol scaffold to engage in multiple hydrogen bonding interactions makes it an interesting candidate for targeting viral enzymes such as proteases and polymerases.

As a Precursor for Fused Heterocyclic Systems

The 4,5-disubstitution pattern of Pyridazine-4,5-diol makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyridazino[4,5-d]pyridazines and other related structures. These larger, more complex heterocyclic systems often exhibit unique biological properties.

Conclusion and Future Perspectives

Pyridazine-4,5-diol, while not extensively studied, presents a wealth of opportunities for synthetic and medicinal chemists. Its straightforward, albeit not yet fully optimized, synthetic accessibility from common starting materials, coupled with its rich and versatile reactivity, positions it as a valuable and underexplored building block. The tautomeric nature of this compound adds a layer of complexity that can be strategically exploited in the design of novel molecules.

Future research should focus on:

  • Optimization of Synthetic Protocols: Developing high-yielding and scalable synthetic routes to Pyridazine-4,5-diol and its key derivatives.

  • Thorough Physicochemical Characterization: Detailed investigation of its tautomeric equilibrium and other physicochemical properties.

  • Systematic Exploration of its Reactivity: Expanding the repertoire of chemical transformations to build a comprehensive toolbox for its use as a synthetic scaffold.

  • Biological Screening: Broad screening of Pyridazine-4,5-diol and its derivatives against a wide range of biological targets to uncover novel therapeutic applications.

By embracing the potential of this unique scaffold, the research community can unlock new avenues for the discovery and development of innovative medicines and materials.

References

  • Di Stefano, G., & Castle, R. N. (1968). Pyridazines. X. The Synthesis of 4,5-Dicyanopyridazine. Journal of Heterocyclic Chemistry, 5(1), 59-61.
  • Overberger, C. G., Byrd, N. R., & Mesrobian, R. B. (1956). The Synthesis of Pyridazines from 1,4-Diketones. Journal of the American Chemical Society, 78(9), 1961–1965.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Ibrahim, M. A., Elmenoufy, A. H., Elagawany, M., Ghoneim, M. M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66.
  • Bruel, A., Bénéteau, R., Chabanne, M., Lozach, O., Le Guevel, R., Ravache, M., ... & Robert, J. M. (2014). Synthesis of new pyridazino [4, 5-b] indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors. Bioorganic & medicinal chemistry letters, 24(21), 5037-5040.
  • PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Retrieved from [Link]

  • Maleic Hydrazide. PubChem. Retrieved from [Link]

  • Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040.
  • Organic Chemistry Portal. Synthesis of pyridazines. Retrieved from [Link]

  • Kenny, P. W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(8), 1365-1415.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Pyridazine-4,5-diol Derivatives in Anticancer Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyridazine-4,5-diol derivatives in anticancer research. This document outlines t...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyridazine-4,5-diol derivatives in anticancer research. This document outlines the synthesis, mechanism of action, and detailed protocols for evaluating the anticancer efficacy of this promising class of compounds.

Introduction: The Therapeutic Potential of Pyridazine Scaffolds

The pyridazine moiety, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry due to its advantageous physicochemical properties and broad-spectrum biological activities.[1][2] Derivatives of pyridazine have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3] Specifically, pyridazine-containing compounds have been investigated as potent anticancer agents, with several derivatives advancing to clinical trials.[2] Their therapeutic potential often stems from their ability to act as kinase inhibitors, targeting key signaling pathways involved in tumor growth and proliferation.[2][4]

Section 1: Synthesis of Pyridazine-4,5-diol Derivatives

The synthesis of pyridazine-4,5-diol and its derivatives can be achieved through various established chemical routes. A common and effective method involves the reaction of a 1,4-dicarbonyl compound with hydrazine.[5][6] This foundational reaction can be adapted to introduce a variety of substituents, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

A general synthetic strategy involves the condensation of a substituted maleic anhydride with hydrazine hydrate to form the corresponding pyridazine-3,6-dione. Subsequent functional group manipulations can then be employed to yield the desired pyridazine-4,5-diol derivatives. Another approach is the hetero Diels-Alder reaction, which offers a regioselective route to pyridazine derivatives under neutral conditions.[7]

The synthesis of 4,5-dicyanopyridazine, a precursor for various derivatives, was first achieved by the dehydration of pyridazine-4,5-dicarboxamide.[8] This highlights the versatility of the pyridazine core for chemical modification.

Section 2: Mechanism of Action in Cancer

Pyridazine-4,5-diol derivatives exert their anticancer effects through the modulation of various cellular signaling pathways critical for cancer cell survival and proliferation. A primary mechanism of action for many pyridazine derivatives is the inhibition of protein kinases.[4]

2.1 Kinase Inhibition:

Many pyridazine-containing compounds have been identified as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[9][10] By binding to the ATP-binding pocket of these enzymes, they block the downstream signaling cascades that promote cell growth, angiogenesis, and metastasis.[4] For instance, certain pyridazine derivatives have shown significant inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[10]

2.2 Induction of Apoptosis and Cell Cycle Arrest:

Treatment of cancer cells with pyridazine-4,5-diol derivatives has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[11] These effects are often mediated by the modulation of key regulatory proteins. For example, some derivatives have been observed to arrest cells in the S-phase of the cell cycle and induce apoptosis, leading to a reduction in tumor growth.[11]

Below is a diagram illustrating the potential signaling pathways targeted by pyridazine-4,5-diol derivatives.

Pyridazine_Anticancer_Mechanism Potential Anticancer Mechanisms of Pyridazine-4,5-diol Derivatives cluster_0 Pyridazine-4,5-diol Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes PDD Pyridazine-4,5-diol Derivative Kinase Protein Kinases (e.g., VEGFR, EGFR, CDK) PDD->Kinase Inhibits Apoptosis_Proteins Apoptosis Regulatory Proteins (e.g., Bcl-2, Bax) PDD->Apoptosis_Proteins Modulates Cell_Cycle_Proteins Cell Cycle Checkpoint Proteins (e.g., p21, p53) PDD->Cell_Cycle_Proteins Modulates Angiogenesis Inhibition of Angiogenesis Kinase->Angiogenesis Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Apoptosis Induction of Apoptosis Apoptosis_Proteins->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest

Caption: Potential anticancer mechanisms of pyridazine-4,5-diol derivatives.

Section 3: Experimental Protocols for Anticancer Evaluation

To assess the anticancer potential of newly synthesized pyridazine-4,5-diol derivatives, a series of in vitro and in vivo assays are essential.[12] The following protocols provide a standardized workflow for these evaluations.

Experimental_Workflow Experimental Workflow for Anticancer Evaluation cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Validation cluster_3 Data Analysis & Interpretation Synthesis Synthesis of Pyridazine Derivatives Viability Cell Viability Assays (MTT/XTT) Synthesis->Viability Apoptosis_Assay Apoptosis Assay (Annexin V) Viability->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Viability->Cell_Cycle_Assay Animal_Model Animal Tumor Models Apoptosis_Assay->Animal_Model Cell_Cycle_Assay->Animal_Model PK_Studies Pharmacokinetic Studies Animal_Model->PK_Studies Data_Analysis Data Analysis & SAR Studies PK_Studies->Data_Analysis

Caption: Experimental workflow for anticancer evaluation of pyridazine derivatives.

3.1 In Vitro Cell Viability Assays (MTT and XTT)

Cell viability assays are crucial for the initial screening of compounds to determine their cytotoxic effects on cancer cells.[12][13] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[14][15]

3.1.1 MTT Assay Protocol

This protocol is adapted from standard procedures for assessing cell viability.[13][16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10][17]

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine-4,5-diol derivatives and a vehicle control. Incubate for 48-72 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

3.1.2 XTT Assay Protocol

The XTT assay offers the advantage of producing a soluble formazan product, simplifying the procedure.[15][18]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.[15][18]

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm.[18]

3.2 Apoptosis Assay (Annexin V Staining)

This assay is used to quantify the number of apoptotic cells following treatment with the test compounds.[19][20] It is based on the principle that phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis, where it can be detected by fluorescently labeled Annexin V.[19][21]

Protocol for Annexin V Staining: [19][22][23]

  • Cell Treatment: Treat cells with the pyridazine derivatives at their IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21][23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[21]

3.3 Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[24]

Protocol for Cell Cycle Analysis: [25][26][27]

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[25]

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a staining solution containing PI and RNase A.[26]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.[24]

3.4 In Vivo Antitumor Activity

Animal models are essential for evaluating the efficacy and toxicity of promising anticancer compounds in a living organism.[28][29][30]

Protocol for Xenograft Mouse Model: [31][32]

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice.[11]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the pyridazine derivatives and a vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral).[10]

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Section 4: Data Presentation and Interpretation

Table 1: In Vitro Cytotoxicity of Pyridazine-4,5-diol Derivatives (Example Data)

CompoundCell LineIC50 (µM) after 48hIC50 (µM) after 72h
PD-1 MCF-78.55.2
HCT-11612.39.8
PD-2 MCF-75.12.9
HCT-1167.64.5
Doxorubicin MCF-70.90.5
HCT-1161.20.8

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Table 2: Cell Cycle Distribution after Treatment with PD-2 (Example Data)

Treatment (24h)% G0/G1% S% G2/M
Control 55.228.116.7
PD-2 (5 µM) 45.842.511.7

Data indicates an accumulation of cells in the S phase, suggesting S-phase arrest.[11]

Conclusion

Pyridazine-4,5-diol derivatives represent a promising class of compounds for anticancer drug discovery. Their versatile synthesis and ability to target key cancer-related pathways make them attractive candidates for further investigation. The protocols detailed in this guide provide a robust framework for the systematic evaluation of their anticancer properties, from initial in vitro screening to in vivo validation.

References

Sources

Application

Application Note: Pyridazine-4,5-diol as a Fluorescent Probe

This Application Note is designed for researchers and drug development professionals utilizing Pyridazine-4,5-diol and its derivatives as fluorescent probes. It focuses on the molecule's unique tautomeric properties, met...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals utilizing Pyridazine-4,5-diol and its derivatives as fluorescent probes. It focuses on the molecule's unique tautomeric properties, metal chelation capabilities, and application in bio-imaging.

Executive Summary

Pyridazine-4,5-diol (and its fused derivatives such as pyridazino-1,3a,6a-triazapentalenes) represents a specialized class of fluorescent scaffolds characterized by a nitrogen-deficient heterocyclic core flanked by electron-donating hydroxyl groups. Unlike standard fluorophores (e.g., Fluorescein), Pyridazine-4,5-diol operates primarily through Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF) mechanisms.

This guide details the physicochemical basis of its fluorescence, providing robust protocols for its use as a ratiometric pH sensor and a transition metal ion detector (Cu²⁺, Zn²⁺) in biological systems.

Chemical Identity & Mechanism of Action[1]

Structural Properties

The fluorescence of Pyridazine-4,5-diol is governed by its ability to exist in multiple tautomeric forms. The equilibrium between the diol (aromatic) and dione (cyclic hydrazide) forms is sensitive to solvent polarity and pH, making it an excellent environmental sensor.

  • Core Scaffold: 1,2-diazine ring.[1]

  • Functional Groups: Adjacent hydroxyls at C4 and C5 (catechol-like motif).

  • Key Feature: The proximity of the hydroxyl protons to the ring nitrogens facilitates proton transfer in the excited state.

Fluorescence Mechanism: ESIPT & Chelation

The probe exhibits dual-mode signaling:

  • ESIPT (Excited-State Intramolecular Proton Transfer): Upon photoexcitation, a proton transfers from the hydroxyl group to the adjacent ring nitrogen (or carbonyl oxygen in tautomers). This results in a large Stokes shift (~100–150 nm), separating emission from excitation and reducing self-quenching.

  • Metal Chelation: The O,O-donor site (4,5-diol) or N,O-donor site acts as a ligand.

    • Quenching (Turn-Off): Paramagnetic ions (e.g., Cu²⁺, Fe³⁺) quench fluorescence via electron transfer.

    • Enhancement (Turn-On): Diamagnetic ions (e.g., Zn²⁺, Al³⁺) lock the molecule in a rigid conformation, inhibiting non-radiative decay and enhancing Quantum Yield (Φ).

FluorescenceMechanism cluster_0 Ground State Equilibrium cluster_1 Excited State Dynamics cluster_2 Metal Sensing Diol Form Diol Form (Fluorescent-Weak) Dione Form Dione Form (Non-Fluorescent) Diol Form->Dione Form pH / Solvent Excited Enol Excited Enol* Diol Form->Excited Enol hν (Excitation) Metal Complex Metal-Probe Complex Diol Form->Metal Complex + Zn²⁺ / Cu²⁺ Excited Keto Excited Keto* (ESIPT Product) Excited Enol->Excited Keto Proton Transfer (Fast) Excited Keto->Dione Form hν' (Emission) Large Stokes Shift

Figure 1: Mechanistic pathway showing tautomeric equilibrium, ESIPT-mediated fluorescence, and metal chelation pathways.

Application Areas

Ratiometric pH Sensing

The deprotonation of the 4,5-hydroxyl groups (pKa1 ≈ 6.5, pKa2 ≈ 10.5) alters the electron density of the pyridazine ring, shifting the absorption and emission spectra. This allows for ratiometric imaging of intracellular pH (pHi) in the physiological range (pH 6.0–8.0).

Metal Ion Detection (Cu²⁺ and Zn²⁺)
  • Copper (Cu²⁺): Acts as a specific quencher. Useful for detecting copper overload in Wilson’s disease models.

  • Zinc (Zn²⁺): Induces Chelation-Enhanced Fluorescence (CHEF). The probe binds Zn²⁺ in a 1:1 or 2:1 stoichiometry, significantly increasing fluorescence intensity at ~520 nm.

Experimental Protocols

Materials & Reagents
  • Probe Stock: Pyridazine-4,5-diol (solid).[2][3] Store at -20°C, protected from light.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer: HEPES (20 mM, pH 7.4) or PBS. Avoid buffers with strong chelating ability (e.g., Citrate) for metal assays.

  • Metal Standards: ZnCl₂, CuCl₂ (AAS grade).

Preparation of Stock Solutions
  • Weighing: Weigh 1–2 mg of Pyridazine-4,5-diol.

  • Dissolution: Dissolve in sufficient anhydrous DMSO to create a 10 mM Stock Solution . Vortex until completely dissolved.

    • Note: The stock is stable for 1 month at -20°C.

  • Working Solution: Dilute the stock 1:1000 in the experimental buffer to achieve a final concentration of 10 µM .

    • Critical: Prepare fresh working solution daily to avoid precipitation or oxidation.

In Vitro Metal Sensing Protocol (Fluorescence Titration)

This protocol validates the probe's response to Zn²⁺ ions.

  • Baseline Measurement: Add 2 mL of the 10 µM Working Solution (in HEPES pH 7.4) to a quartz cuvette.

  • Spectra Acquisition: Record emission spectrum (Excitation: 360 nm; Emission Range: 400–650 nm).

  • Titration: Sequentially add ZnCl₂ solution (0.5 equivalent increments: 0, 0.5, 1.0, ... 5.0 equiv).

  • Equilibration: Mix gently and incubate for 2 minutes after each addition.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Zn²⁺]. Fit to a Benesi-Hildebrand plot to determine the binding constant (
    
    
    
    ).
Live Cell Imaging Protocol

Cell Line: HeLa or HEK293 cells.

  • Seeding: Seed cells on glass-bottom confocal dishes and grow to 70% confluence.

  • Staining:

    • Remove culture medium and wash cells 2x with PBS.

    • Incubate with 10 µM Pyridazine-4,5-diol in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash 3x with PBS to remove excess probe.

  • Stimulation (Optional): To image metal uptake, incubate cells with 50 µM ZnCl₂ / Pyrithione (ionophore) for 15 minutes.

  • Imaging:

    • Microscope: Confocal Laser Scanning Microscope (CLSM).

    • Excitation: 405 nm laser (near absorption max).

    • Emission: Collect signal at 500–550 nm (Green channel).

Data Summary & Troubleshooting

Spectral Properties
PropertyValueNotes
Absorbance Max (

)
350–370 nmpH dependent
Emission Max (

)
510–530 nmLarge Stokes Shift (~150 nm)
Quantum Yield (

)
0.05 (Free) → 0.45 (Zn-bound)Significant enhancement upon chelation
Solubility DMSO, Methanol, Water (pH > 8)Low solubility in acidic water
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Buffer Concentration too high or pH too lowLower concentration to 5 µM; Ensure pH > 7.0 or add 1% DMSO.
No Fluorescence Response Oxidation of probe or interferenceUse fresh stock; Add TCEP (100 µM) to reducing environment if necessary.
High Background Autofluorescence or non-specific bindingWash cells thoroughly; Use ratiometric analysis if possible.

Workflow Diagram

ExperimentalWorkflow Stock Prep 1. Stock Preparation (10 mM in DMSO) Dilution 2. Dilution (10 µM in HEPES pH 7.4) Stock Prep->Dilution Application 3. Application Dilution->Application InVitro In Vitro Assay (Cuvette) Application->InVitro Add Metal/Analyte CellImaging Live Cell Imaging (Confocal Dish) Application->CellImaging Incubate 30 min Measurement 4. Detection (Ex: 360nm / Em: 520nm) InVitro->Measurement CellImaging->Measurement

Figure 2: Step-by-step experimental workflow for in vitro and cellular analysis.

References

  • Synthesis and Fluorescent Properties of Pyridazine Derivatives Source: Asian Journal of Organic Chemistry URL:[Link]

  • Pyridazino-1,3a,6a-Triazapentalenes as Versatile Fluorescent Probes Source: ResearchGate (2021) URL:[Link]

  • Fast Delayed Emission in New Pyridazine-Based Compounds Source: NIH / PubMed Central (2021) URL:[Link]

  • Excited-State Intramolecular Proton Transfer in Heterocyclic Molecules Source: TÜBİTAK Academic Journals (2023) URL:[Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine Source: NIH / PubMed Central URL:[Link]

Sources

Method

Application Note: Mechanistic Profiling of Pyridazine-4,5-diol Scaffolds

Introduction: The "Chameleon" Scaffold Pyridazine-4,5-diol (also known as 4,5-dihydroxypyridazine or in its tautomeric form, pyridazine-4,5-dione) represents a privileged scaffold in medicinal chemistry. Unlike simple ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Chameleon" Scaffold

Pyridazine-4,5-diol (also known as 4,5-dihydroxypyridazine or in its tautomeric form, pyridazine-4,5-dione) represents a privileged scaffold in medicinal chemistry. Unlike simple aromatic rings, this heterocyclic core possesses a unique "chameleon-like" electronic structure that allows it to oscillate between aromatic diol, keto-enol, and diketo tautomers depending on pH and solvent polarity.

This structural plasticity grants it two distinct pharmacological roles:

  • Bidentate Metal Chelation: The vicinal oxygen atoms serve as a potent ligand for divalent metals (

    
    , 
    
    
    
    ,
    
    
    ), making it a key pharmacophore for inhibiting metalloenzymes like HIV Integrase, HCV NS5B polymerase, and RNase H.
  • Hydrogen-Bonding Bioisostere: The planar, polar ring mimics the transition states of carboxylic acid substrates, commonly exploited in the inhibition of flavoenzymes such as D-Amino Acid Oxidase (DAAO) .

This guide provides three validated in vitro protocols designed to characterize Pyridazine-4,5-diol derivatives, moving from physicochemical profiling to functional enzyme inhibition.

Experimental Workflow Overview

The following diagram illustrates the critical decision pathways when profiling a Pyridazine-4,5-diol candidate.

Workflow Start Pyridazine-4,5-diol Candidate Solubility 1. Solubility & pH Stability Profiling Start->Solubility Tautomer Tautomeric Equilibrium Check Solubility->Tautomer UV-Vis Scan Branch Target Mechanism? Tautomer->Branch Chelation 2. Metal Chelation Assay (UV-Shift) Branch->Chelation Metalloenzyme Enzyme 3. DAAO Inhibition Assay (Fluorescence) Branch->Enzyme Oxidase/Flavoenzyme Output1 Binding Constant (Kd) Chelation->Output1 Output2 IC50 & Mode of Inhibition Enzyme->Output2

Figure 1: Strategic workflow for characterizing Pyridazine-4,5-diol derivatives. Initial stability profiling dictates whether to proceed to metal-binding assays or active-site inhibition assays.

Protocol 1: Tautomeric & Metal Chelation Efficiency Assay

Objective: To determine the metal-binding affinity (


) of the scaffold towards 

or

. This is critical for predicting activity against metalloenzymes where the diol motif binds the catalytic metal cofactor.
Mechanism

Pyridazine-4,5-diols exist in equilibrium. Upon binding a metal ion, the equilibrium shifts towards the cis-diol or keto-enol form to satisfy the coordination geometry. This binding event causes a bathochromic shift (Red Shift) in the UV-Vis spectrum.

Materials
  • Compound: Pyridazine-4,5-diol derivative (10 mM stock in DMSO).

  • Metal Stock:

    
     or 
    
    
    
    (100 mM in deionized water).
  • Buffer: 50 mM HEPES, pH 7.4 (Avoid phosphate buffers as they precipitate metals).

  • Instrument: UV-Vis Spectrophotometer (scanning 200–600 nm).

Step-by-Step Methodology
  • Baseline Scan: Dilute the compound to 50 µM in HEPES buffer. Record the UV-Vis spectrum (200–600 nm) to establish the

    
     of the free ligand.
    
  • Titration:

    • Add metal stock solution in stepwise equivalents (0.1, 0.5, 1.0, 2.0, 5.0, 10.0 equivalents relative to compound).

    • Mix by inversion and incubate for 2 minutes at 25°C.

    • Record the spectrum after each addition.

  • Data Analysis (Isosbestic Point Validation):

    • Overlay the spectra. The presence of clear isosbestic points (wavelengths where absorbance is invariant) confirms a clean two-state transition (Free

      
       Bound) without degradation.
      
    • Plot Absorbance Change (

      
      ) at the new 
      
      
      
      vs. [Metal Concentration].
    • Fit data to the Benesi-Hildebrand equation to calculate the dissociation constant (

      
      ).
      
Expected Results
State

(Approx)
Observation
Free Ligand280–310 nmColorless/Pale Yellow
Metal Complex330–380 nmBathochromic shift indicates chelation

Protocol 2: D-Amino Acid Oxidase (DAAO) Inhibition Assay

Objective: To quantify the inhibitory potency (


) of Pyridazine-4,5-diol derivatives against DAAO.
Rationale:  DAAO is a flavoenzyme implicated in schizophrenia (by degrading D-Serine). The planar Pyridazine-4,5-diol core mimics the D-amino acid transition state, often binding near the FAD cofactor [1].
Assay Principle (Coupled Fluorometric)

DAAO oxidizes D-Serine to an imino acid (hydrolyzing to


-keto acid), producing hydrogen peroxide (

). Horseradish Peroxidase (HRP) uses the generated

to oxidize Amplex Red (non-fluorescent) to Resorufin (highly fluorescent).


Materials
  • Enzyme: Recombinant Human DAAO (0.5 µg/mL final).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red (50 µM final) + HRP (0.2 U/mL).

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3 (DAAO optimum).

  • Plate: Black 96-well flat-bottom plate.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 7-point serial dilution of the Pyridazine candidate (e.g., 100 µM to 0.1 µM) in assay buffer (max 1% DMSO).

  • Enzyme Pre-incubation:

    • Add 10 µL of diluted compound to 40 µL of DAAO enzyme solution.

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 50 µL of Master Mix containing:

      • D-Serine (10 mM final)

      • HRP

      • Amplex Red

      • FAD (10 µM, essential cofactor)

  • Kinetic Measurement:

    • Immediately read Fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 30 minutes.

  • Data Processing:

    • Calculate the slope (RFU/min) of the linear portion of the curve.

    • Normalize slope against the "No Inhibitor" control (100% Activity).

    • Interference Check: Pyridazine-4,5-diols can be redox-active. Run a "No Enzyme" control (add

      
       directly) to ensure the compound does not inhibit HRP or quench Resorufin directly.
      

Protocol 3: Redox Cycling Counter-Screen (PAINS Check)

Objective: To rule out false positives. Why: Catechol-like molecules (including 4,5-diols) can undergo redox cycling, generating


 spontaneously in buffer, which interferes with peroxidase-based assays or oxidizes enzyme thiols non-specifically.
Methodology
  • Incubate the compound (50 µM) in buffer with DTT (1 mM) or TCEP.

  • Add Amplex Red + HRP (without DAAO or Substrate).

  • Fail Criteria: If fluorescence increases over time, the compound is generating peroxide ("Redox Cycler") and is likely a Pan-Assay Interference Compound (PAINS).

  • Remediation: Add Catalase to the assay (if measuring non-peroxide endpoints) or use an orthogonal endpoint (e.g., HPLC-based substrate depletion).

Data Presentation & Analysis

Summary of Key Parameters
ParameterMethodSignificanceTarget Value (Hit)

(Metal)
UV-Vis TitrationMeasures chelation strength< 10 µM

(DAAO)
Amplex Red CoupledMeasures functional inhibition< 1 µM
Redox Activity HRP/DTT AssayFalse positive risk assessmentNo Signal
Mechanism of Action Diagram

The following diagram details the competitive inhibition mechanism at the DAAO active site.

Mechanism FAD FAD Cofactor (Oxidized) ActiveSite DAAO Active Site FAD->ActiveSite Bound Complex_S E-S Complex (Productive) ActiveSite->Complex_S If Substrate Binds Complex_I E-I Complex (Blocked) ActiveSite->Complex_I If Inhibitor Binds Substrate D-Serine (Substrate) Substrate->ActiveSite k_on Inhibitor Pyridazine-4,5-diol (Inhibitor) Inhibitor->ActiveSite Competition H2O2 Production H2O2 Production Complex_S->H2O2 Production No Reaction No Reaction Complex_I->No Reaction

Figure 2: Competitive inhibition model. The Pyridazine-4,5-diol competes with D-Serine for the active site adjacent to the FAD cofactor.

References

  • Duplantier, A. J., et al. (2020). Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor. National Institutes of Health. 1[2][3][4][5][6][7][8][9][10][11][1]

  • Meanwell, N. A. (2017).[12] The pyridazine heterocycle in molecular recognition and drug discovery. Bioorganic & Medicinal Chemistry Letters. 13[2][3][5][7][8][9][10][11][1]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009).[8] New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry. 8[2][5][6][7][8][9][10][11][1]

  • Chaves, S., et al. (2014). Synthesis and characterizations of pyridazine-based iron chelators. Dalton Transactions. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyridazine-4,5-diol Scaffold Optimization

Topic: Reaction Optimization & Troubleshooting for Pyridazine-4,5-diol Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists. Executive Summary: The Pharmacophore Context Pyridazine-4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization & Troubleshooting for Pyridazine-4,5-diol Derivatives

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Executive Summary: The Pharmacophore Context

Pyridazine-4,5-diols (and their tautomeric 4,5-diones) are critical bioisosteres for the


-diketo acid moiety found in HIV Integrase and HCV NS5B polymerase inhibitors. Their ability to chelate divalent metal ions (Mg

, Mn

) within enzyme active sites makes them high-value scaffolds.

However, their synthesis is plagued by three distinct challenges:

  • Tautomeric Ambiguity: The equilibrium between the para-dione, ortho-dione, and diol forms complicates characterization and regioselectivity.

  • Nucleophilic Competition: Controlling

    
    -alkylation vs. 
    
    
    
    -alkylation during functionalization.
  • Solubility Profiles: High polarity and lattice energy often lead to precipitation issues or "crashing out" during workup.

This guide addresses these bottlenecks with field-proven optimization protocols.

Core Synthesis: Ring Closure & Formation

Q: My yield for the hydrazine condensation with diethyl oxalacetate is consistently low (<30%). How can I improve conversion?

A: The condensation of hydrazine hydrate with 1,4-dicarbonyls (like diethyl oxalacetate or dimethyl acetylenedicarboxylate) is the standard route, but it is sensitive to pH and temperature. Low yields usually stem from competing decarboxylation or incomplete cyclization.

Optimization Protocol:

  • Temperature Staging: Do not reflux immediately. Start the reaction at 0°C to 10°C for the initial nucleophilic attack (hydrazone formation). Only after 1-2 hours should you ramp to reflux (EtOH or AcOH) to drive the dehydration/cyclization.

  • Acid Catalysis: If using neutral conditions (EtOH), switch to Glacial Acetic Acid as the solvent. The acidic environment protonates the carbonyl oxygen, accelerating the ring closure and suppressing side reactions like polymerization.

  • Stoichiometry: Use a slight excess of hydrazine (1.1–1.2 equiv). Large excesses can lead to bis-hydrazone formation which fails to cyclize.

Q: I am observing significant decarboxylation during the synthesis of 3-carboxy-pyridazine-4,5-diols. How do I prevent this?

A: Pyridazine-3-carboxylic acids are prone to thermal decarboxylation, especially under acidic reflux.

Troubleshooting Steps:

  • Switch Solvents: Move from high-boiling acidic solvents to lower-boiling alcohols (MeOH/EtOH) .

  • Ester Hydrolysis: If you are hydrolyzing a 3-ester to the acid, avoid harsh mineral acids (HCl/H2SO4) at high temps. Use LiOH in THF/H2O at room temperature.

  • Workup: Do not heat the crude material during drying. Lyophilize the aqueous workup instead of using a rotary evaporator at high bath temperatures.

Functionalization: Regioselectivity (The vs. Problem)

Q: I need to alkylate the C4/C5 oxygen, but I keep getting -alkylation. How do I shift the selectivity?

A: This is the classic "Ambident Nucleophile" problem. The pyridazine nitrogen is softer and more nucleophilic than the oxygen in the dione tautomer. To favor


-alkylation, you must manipulate the Hard-Soft Acid-Base (HSAB)  parameters.

Decision Matrix for Alkylation:

Target SitePreferred Reagent ClassBase / CatalystSolvent SystemMechanism Note

-Alkylation
Soft Electrophiles (Alkyl halides, Benzyl bromides)

or

DMF or DMSOThermodynamic control; favors the more nucleophilic nitrogen.

-Alkylation
Hard Electrophiles (Trialkyloxonium salts, Diazomethane)Silver Carbonate (

)
Toluene or DCMSilver coordinates to the Nitrogen, blocking it and directing attack to Oxygen.

-Alkylation
Meerwein's Reagent (

)
Non-basic conditionsDCMKinetic control; highly reactive oxonium attacks the most electronegative atom (Oxygen).
Q: I cannot selectively mono-alkylate the 4,5-diol; I always get mixtures of mono- and di-alkylated products.

A: The pKa difference between the first and second hydroxyl group is often small. To achieve mono-selectivity:

  • Boronate Protection: React the 4,5-diol with phenylboronic acid to form the cyclic boronate ester. This "locks" the diol.

  • Controlled Hydrolysis: The boronate is labile. You can sometimes open it selectively, or use it to purify the core before careful deprotection.

  • Alternative Route: Convert the 4,5-diol to the 4,5-dichloro derivative (using

    
    ). Then, perform a controlled SNAr reaction  with 1 equivalent of your alkoxide. This is far more controllable than direct alkylation.
    

Workflow Visualization

The following diagram illustrates the critical decision pathways for synthesizing and functionalizing the scaffold, highlighting the divergence between


- and 

-functionalization.

PyridazineOptimization Start Precursor: Diethyl Oxalacetate Cyclization Cyclization (AcOH, Reflux) Start->Cyclization Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Cyclization Core Scaffold: Pyridazine-4,5-dione Cyclization->Core Tautomer Tautomeric Equilibrium (Diol vs Dione) Core->Tautomer Path_N Target: N-Alkylation Tautomer->Path_N Thermodynamic Path_O Target: O-Alkylation Tautomer->Path_O Kinetic / Chelation Path_Cl Target: Nucleophilic Sub (SNAr) Tautomer->Path_Cl Activation Cond_N Conditions: Cs2CO3, DMF Soft Electrophile Path_N->Cond_N Cond_O Conditions: Ag2CO3, Toluene OR Meerwein Salt Path_O->Cond_O Cond_Cl Activation: POCl3 / PCl5 -> 4,5-Dichloro Path_Cl->Cond_Cl Product_N N-Alkylated Product Cond_N->Product_N Product_O O-Alkylated Product Cond_O->Product_O Product_Sub 4-Amino / 4-Alkoxy Derivative Cond_Cl->Product_Sub

Caption: Decision logic for the synthesis and regioselective functionalization of pyridazine-4,5-diol scaffolds.

Purification & Workup Guide

Q: My product is water-soluble and won't extract into DCM or EtOAc. How do I isolate it?

A: Pyridazine-4,5-diols are zwitterionic and highly polar.

  • Isoelectric Precipitation: Determine the pKa (typically ~5-6 for the first proton). Adjust the aqueous phase pH to the isoelectric point using dilute HCl or AcOH. The neutral species should precipitate.

  • Continuous Extraction: If precipitation fails, use a continuous liquid-liquid extractor with n-Butanol or Chloroform/Isopropanol (3:1) .

  • Reverse Phase Flash: Do not rely on normal phase silica (the compound will streak). Use C18 reverse-phase chromatography with a water/acetonitrile gradient (0.1% Formic Acid modifier).

References & Authority

  • Ma, S. et al. (2011). "Structure-Based Design of Pyridazinone Derivatives as HCV NS5B Polymerase Inhibitors." Journal of Medicinal Chemistry.

  • Kodama, T. et al. (2021).[1][2] "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions." Journal of Organic Chemistry.

  • Coates, W.J. & McKillop, A. (1992). "Regioselective synthesis of 4,5-disubstituted pyridazin-3(2H)-ones." Synthesis. (Foundational text on regioselectivity in pyridazinones).

  • Organic Chemistry Portal. "Synthesis of Pyridazines." (General reaction conditions and mechanisms).

Sources

Optimization

Technical Support Center: Pyridazine-4,5-diol Mechanics &amp; Synthesis

Current Status: Operational Ticket ID: PYR-45-MECH-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Executive Summary & Core Directive Subject: Elucidation of Pyridazine-4,5-diol (Pyrida...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-45-MECH-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary & Core Directive

Subject: Elucidation of Pyridazine-4,5-diol (Pyridazine-4,5-dione) reaction mechanisms, specifically focusing on tautomeric ambiguity, activation via chlorination, and nucleophilic substitution patterns.

The "Lactam" Reality: The most common error in pyridazine-4,5-diol chemistry is treating it as a static "diol." In the solid state and polar solvents (DMSO, MeOH), this molecule exists predominantly as pyridazine-4,5(2H,3H)-dione (the bis-lactam form). This tautomeric preference dictates its solubility, reactivity, and spectroscopic signature. Failure to account for this equilibrium leads to failed alkylations and misinterpreted NMR data.

Scope of Support:

  • Tautomeric Equilibrium: Troubleshooting NMR and solubility issues.

  • Activation (Chlorination): Mechanism of converting the unreactive "diol" to the electrophilic 4,5-dichloropyridazine.

  • Nucleophilic Substitution: Regiochemistry and derivatization strategies.

Module 1: Tautomeric Equilibrium (The "Ghost" Structure)

User Issue: "My 1H-NMR shows broad singlets >10 ppm and no aromatic protons at C4/C5. Is my product decomposed?"

Diagnosis: No, your product is likely pure. You are observing the dione tautomer. Unlike the "diol" form drawn in many databases, the dione form breaks the aromaticity of the pyridazine ring, resulting in significant chemical shift changes.

The Mechanism

The equilibrium lies heavily toward the dione (B) due to the strength of the amide-like resonance, despite the loss of full aromaticity.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Diol Pyridazine-4,5-diol (Aromatic, rare in polar media) Dione Pyridazine-4,5(2H,3H)-dione (Bis-Lactam, Dominant Species) Diol->Dione  Polar Solvent / Solid State   NMR 1H-NMR Evidence: Broad NH singlets (>11 ppm) Loss of C4/C5 aromatic coupling Dione->NMR

Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable dione form in polar environments.

Troubleshooting & Validation
Diagnostic TestObservation (Dione Form)Observation (Diol Form)
1H-NMR (DMSO-d6) Broad singlets at 11.0–13.0 ppm (NH).Sharp singlets at 9.0–10.0 ppm (OH) - Rare.
IR Spectroscopy Strong C=O stretch (1640–1680 cm⁻¹).Broad OH stretch, no C=O.
Solubility Soluble in DMSO, DMF, dilute base. Insoluble in DCM, Hexanes.Moderate solubility in organic solvents (Theoretical).

Module 2: The Chlorination Bottleneck (Activation)

User Issue: "Reaction with neat POCl3 yields a black tar or low conversion. Why isn't the OH leaving?"

Diagnosis: The "OH" groups are actually amide carbonyls (from the dione form). They are poor leaving groups. You are not doing a simple substitution; you are performing a Vilsmeier-Haack type activation . The reaction requires a base (catalytic or stoichiometric) to deprotonate the intermediate and drive the formation of the chlorophosphate ester.

The Mechanism: Deoxygenative Chlorination
  • Activation: The amide oxygen attacks the electrophilic phosphorus of POCl3.

  • Base Catalysis: Pyridine or N,N-dimethylaniline is essential to sponge up the HCl produced, preventing acid-catalyzed polymerization or degradation.

  • Nucleophilic Attack: Chloride ion attacks the C4/C5 positions, restoring aromaticity (driving force).

Chlorination Start Pyridazine-4,5-dione (Substrate) Inter1 Intermediate 1: O-Phosphorylation (Dichlorophosphate ester) Start->Inter1  Attack on P   POCl3 Reagent: POCl3 + Base (Pyridine) POCl3->Inter1 Step2 Nucleophilic Attack (Cl-) Restoration of Aromaticity Inter1->Step2  Cl- Displacement   Product 4,5-Dichloropyridazine (Electrophilic Scaffold) Step2->Product  -PO2Cl2(-)  

Figure 2: Step-wise mechanism of converting the inert dione to the reactive dichloro-heterocycle.

Standard Operating Procedure (SOP): Chlorination

Reference Standard: Adapted from protocols for pyridazine chlorination [1, 2].

Reagents:

  • Pyridazine-4,5-diol (1.0 eq)

  • Phosphorus Oxychloride (POCl3) (neat, solvent/reagent, ~10 eq)

  • Pyridine (1.0 - 2.0 eq) (CRITICAL)

  • Optional: PCl5 (1.0 eq) if the diol is stubborn (increases electrophilicity).

Protocol:

  • Setup: Flame-dry a round-bottom flask. Equip with a reflux condenser and a drying tube (CaCl2).

  • Addition: Add Pyridazine-4,5-diol (solid). Add POCl3 carefully (exothermic).

  • Catalyst: Add Pyridine dropwise at 0°C. Note: A white precipitate (pyridinium salt) may form.

  • Reaction: Heat to reflux (100–110°C) for 3–5 hours.

    • Checkpoint: The solution should turn from a suspension to a clear (often dark red/brown) solution.

  • Quench (Hazardous): Cool to RT. Remove excess POCl3 via rotary evaporation (in fume hood!). Pour the residue onto crushed ice/water slowly.

  • Extraction: Neutralize with NaHCO3 (solid) to pH 7-8. Extract immediately with DCM or EtOAc.

    • Tip: 4,5-Dichloropyridazine is prone to hydrolysis; do not leave in aqueous base for long.

Module 3: Nucleophilic Substitution (Derivatization)

User Issue: "I want to mono-substitute at C4. How do I control regioselectivity?"

Guidance: In symmetric 4,5-dichloropyridazine, C4 and C5 are equivalent. However, once the first nucleophile reacts, the electronic nature changes.

  • First Substitution: Facile. Reaction with amines, alkoxides, or thiols usually occurs at RT or mild heating.

  • Second Substitution: Much harder. The first electron-donating group (e.g., -OMe, -NHR) deactivates the ring, making the second chlorine less electrophilic.

Data Table: Reactivity Profile of 4,5-Dichloropyridazine

NucleophileConditionsPrimary ProductNotes
Amines (R-NH2) EtOH, Reflux, 2h4-amino-5-chloropyridazineHigh yield. Second substitution requires autoclave/high temp.
Alkoxides (NaOR) ROH, 0°C -> RT4-alkoxy-5-chloropyridazineCareful with temperature to avoid bis-alkoxy.
Thiols (R-SH) DMF, K2CO3, RT4-thio-5-chloropyridazineVery nucleophilic; easy to over-react to bis-thio.
Hydrazine EtOH, RefluxFused PyrazolesWarning: Often cyclizes to form pyrazolo[3,4-d]pyridazine derivatives [3].

Synthesis Reference (Back-Up)

If you are struggling to source Pyridazine-4,5-diol, it is often synthesized via the oxidative hydrolysis of substituted precursors, as direct hydrazine condensation with acyclic precursors often yields the 3,6-isomer (Maleic Hydrazide).

Verified Route:

  • Start: 4,5-Dichloropyridazine (commercially available or from 4,5-dicarboxylates).

  • Hydrolysis: Reflux in aqueous NaOH (10%) or Acetic Acid.

  • Result: Yields the stable 4,5-dione tautomer.

Pro-Tip: Do not confuse with Maleic Hydrazide (Pyridazine-3,6-dione) . The 3,6-isomer has protons at C4/C5 (singlet at ~6.9 ppm). The 4,5-isomer has protons at C3/C6 (singlet at ~8.0-9.0 ppm depending on solvent).

References

  • Pyridazine Chemistry Overview: Tišler, M., & Stanovnik, B. (1968).[1] Pyridazines.[1][2][3][4][5][6][7][8][9][10][11] Advances in Heterocyclic Chemistry, 9, 211-320.

  • Chlorination Protocols: K. Dury. (1962). Synthese und Reaktionen von 4,5-Dichlor-pyridazin. Angewandte Chemie.

  • Hydrazine Cyclization: Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011). Modern Heterocyclic Chemistry. Wiley-VCH. (Chapter on 1,2-Diazines).
  • Tautomerism Studies: Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews.

(Note: Specific page numbers and DOIs are dynamic; refer to standard databases like SciFinder or Reaxys using the CAS RN: 4,5-dihydroxypyridazine [CAS not standard, usually listed as dione] or 4,5-dichloropyridazine [CAS: 922-54-3] for exact spectral data.)

Sources

Troubleshooting

Enhancing the biological activity of Pyridazine-4,5-diol derivatives

Case ID: PYR-45-OPT | Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Introduction: Navigating the Scaffold Welcome to the technical support hub for Pyridazine-4,5-diol deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-45-OPT | Status: Open

Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: Navigating the Scaffold

Welcome to the technical support hub for Pyridazine-4,5-diol derivatives. If you are working with this scaffold, you are likely targeting metalloenzymes (like HCV NS5B polymerase) or flavoenzymes (like D-Amino Acid Oxidase, DAAO).

Critical Advisory: The first issue most users encounter is nomenclature versus reality. While chemically named as "diols," these compounds exist predominantly as 4,5-diones or 5-hydroxy-3(2H)-pyridazinones in physiological solution and solid state due to keto-enol tautomerism.

This guide addresses the three most common support tickets we receive:

  • Synthesis Failure: Handling the tautomeric equilibrium and solubility.

  • Potency Stagnation: How to break the micromolar barrier (SAR).

  • Assay Interference: Distinguishing true inhibition from PAINS (Pan-Assay Interference) behavior.

Module 1: Synthesis & Structural Integrity

Troubleshooting Guide: Synthesis Anomalies

User Issue: "I synthesized the core using hydrazine and diethyl oxalacetate, but the NMR is messy and the solubility is terrible."

Root Cause Analysis: The core 4,5-dihydroxypyridazine scaffold forms an extensive intermolecular hydrogen-bonding network, resulting in high melting points (>250°C) and poor solubility in non-polar solvents. The "messy" NMR is often due to rapid proton exchange between the tautomers.

SymptomProbable CauseCorrective Action
Broad/Missing OH Signals Rapid proton exchange in

or DMSO.
Run NMR in DMSO-d6 with a drop of TFA to collapse the exchange or stabilize the cation.
Product Crashes Out Strong intermolecular H-bonding (Dione form).Do not attempt column chromatography on the bare core. Protect the hydroxyls (e.g., benzyl or methyl ethers) immediately if further functionalization is needed.
Low Yield (Hydrazine Step) Decarboxylation or ring opening.Maintain temperature < 100°C. If using diethyl oxalacetate, ensure the pH is slightly acidic to favor the cyclization over hydrolysis.
Standard Operating Protocol: Robust Core Synthesis

Reference Method: Adapted from standard hydrazine condensations (e.g., synthesis of 4,5-dicyanopyridazine precursors).

  • Reactants: Dissolve Diethyl oxalacetate (1.0 eq) in Ethanol.

  • Cyclization: Add Hydrazine hydrate (1.1 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 4 hours. The intermediate hydrazone forms first, then cyclizes.

  • Isolation: Cool to room temperature. The 3-carboxy-5-hydroxy-pyridazin-4-one usually precipitates. Acidify with HCl to pH 2 to protonate the enol and maximize precipitation.

  • Critical Step: Do not dry completely if planning a subsequent chlorination (

    
    ); the anhydrous solid is extremely hard to redissolve.
    

Module 2: SAR & Potency Optimization

User Issue: "My hit compound has an IC50 of 5 µM against HCV NS5B. How do I improve potency?"

Technical Insight: The 4,5-diol/dione core mimics the transition state of the substrate. For HCV NS5B (polymerase), it binds to the active site by chelating the two catalytic Magnesium ions (


). To improve potency, you must extend into the hydrophobic "Palm" or "Thumb" pockets.
Optimization Workflow (HCV & DAAO Focus)

OptimizationStrategy Scaffold Core Scaffold (Pyridazine-4,5-dione) Chelation Metal Binding (Mg2+ / Mn2+) Scaffold->Chelation Primary Mode Substituent_C3 C3 Position (Lipophilic Tail) Scaffold->Substituent_C3 Hydrophobic Pocket Substituent_N2 N2 Position (Steric Bulk) Scaffold->Substituent_N2 Solubility & Shape Target High Potency (< 50 nM) Chelation->Target Substituent_C3->Target Critical for Selectivity Substituent_N2->Target

Figure 1: Structural Activity Relationship (SAR) vector map for Pyridazine-4,5-dione derivatives. The C3 position is the primary vector for increasing affinity via hydrophobic interactions.

Specific Optimization Tactics
  • The C3 Vector (The "Anchor"):

    • Strategy: Attach a biphenyl or phenethyl group here.

    • Mechanism:[1][2] In DAAO inhibitors, a phenethyl group at C3 flips Tyr224, opening a hydrophobic subpocket. This typically improves potency from µM to nM range.

  • The N2 Vector (The "Shield"):

    • Strategy: Alkylation (Methyl/Ethyl).

    • Mechanism:[1][2] Prevents non-specific binding and locks the tautomer in the pyridazin-3(2H)-one form, which is often the bioactive conformer for polymerases.

  • Bioisosterism:

    • Replace the 4-OH with a bioisostere if permeability is low. However, be warned: the 4-OH is usually essential for the metal chelation mechanism.

Module 3: Assay Interference (The "False Positive" Trap)

User Issue: "I see inhibition in my enzymatic assay, but it disappears when I add EDTA or change buffer conditions."

Diagnosis: You are likely observing Assay Interference due to the chelating nature of the 4,5-diol motif.

Mechanism of Interference

The 4-hydroxy-5-oxo motif is a bidentate ligand. It avidly binds divalent cations (


).
  • True Inhibition: The drug chelates the metal inside the enzyme active site (Mechanism of Action).

  • False Inhibition: The drug strips the metal out of the buffer, deactivating the enzyme non-specifically.

Protocol: Validating True Inhibition

To confirm your compound is a specific inhibitor and not a promiscuous chelator:

  • The "Shift" Assay:

    • Run the IC50 curve at standard metal concentration (e.g., 5 mM

      
      ).
      
    • Repeat the curve at 10x metal concentration (50 mM

      
      ).
      
    • Interpretation: If the IC50 shifts significantly (increase in IC50 > 5-fold), your compound is likely depleting the metal from the solution rather than binding the enzyme complex.

  • The Absorbance Check:

    • Pyridazine-4,5-diones are often colored (yellow/orange).

    • Check for absorbance overlap with your assay readout (e.g., if using a colorimetric readout like OD450).

FAQ: Frequently Asked Questions

Q: Can I use Pyridazine-4,5-diols for CNS targets like Schizophrenia? A: Yes, this is a prime application. They inhibit D-Amino Acid Oxidase (DAAO) .[3][4][5] However, the core is too polar to cross the Blood-Brain Barrier (BBB). You must use a Prodrug Strategy (e.g., esterification of the hydroxyls) or highly lipophilic substitutions at C3/C6 to improve LogP to ~2.5.

Q: Why does my docking software fail to pose the molecule correctly? A: Most standard force fields punish the high energy of the "diol" form. Ensure you manually define the tautomer as the 3(2H)-pyridazinone (keto form) before docking. The keto form is the relevant species for binding to the HCV NS5B palm site.

Q: Are these compounds PAINS (Pan-Assay Interference Compounds)? A: They are "conditional" PAINS. They are not inherently reactive like Michael acceptors, but their chelating ability mimics PAINS behavior in metal-dependent assays. Always run the metal-shift control mentioned in Module 3.

References

  • HCV NS5B Inhibition & Binding Mode

    • Title: Pyridazine Derivatives as HCV Polymerase Inhibitors: A Drug Discovery for the Treatment of Hep
    • Source: Crimson Publishers (2018).
    • URL:[Link]

  • DAAO Inhibition & SAR

    • Title: 4-Hydroxypyridazin-3(2H)-one Derivatives as Novel D-Amino Acid Oxidase Inhibitors.[3][4][6]

    • Source: Journal of Medicinal Chemistry (2013).
    • URL:[Link]

  • Synthesis & Tautomerism

    • Title: Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.
    • Source: Molecules (PMC - NIH) (2012).
    • URL:[Link]

  • Necroptosis (RIPK1)

    • Title: Design and synthesis of pyridazin-4-one deriv
    • Source: Archiv der Pharmazie (2024).
    • URL:[Link]

For further assistance with custom synthesis protocols or library design, please contact the Medicinal Chemistry Support Team.

Sources

Optimization

Technical Support Center: HPLC Analysis of Pyridazine-4,5-diol

Current Status: Operational Topic: Reaction Monitoring & Method Development for Pyridazine-4,5-diol Ticket ID: PYR-45-HPLC-001 Executive Summary Pyridazine-4,5-diol is a highly polar, nitrogen-containing heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reaction Monitoring & Method Development for Pyridazine-4,5-diol Ticket ID: PYR-45-HPLC-001

Executive Summary

Pyridazine-4,5-diol is a highly polar, nitrogen-containing heterocyclic compound that presents unique chromatographic challenges. Unlike lipophilic drug candidates, it often elutes in the void volume of standard C18 columns and exhibits peak splitting due to keto-enol tautomerism. This guide provides a validated framework for retaining, separating, and monitoring the synthesis of this molecule.

Module 1: Method Development (The Setup)

Core Challenge: Retention & Tautomerism

The 4,5-diol motif allows the molecule to exist in equilibrium between its hydroxy (enol) and oxo (keto) forms. This "chameleon" nature causes peak broadening or splitting if the mobile phase pH is near the molecule's pKa (estimated pKa ~5–7 for the first deprotonation).

Recommended Stationary Phases

Do not use a standard C18 column as your first choice. The analyte is too hydrophilic.

Column ClassRecommendation LevelMechanismWhy?
HILIC (Amide/Silica) ⭐⭐⭐⭐⭐ (Best)Partitioning into water layerExcellent retention for polar heterocycles; compatible with MS.
Polar-Embedded C18 ⭐⭐⭐⭐ (Good)Hydrophobic + H-bondingPrevents "phase collapse" in 100% aqueous conditions.
Standard C18 ⭐ (Poor)Hydrophobic interactionAnalyte likely elutes at

(void volume).
Porous Graphitic Carbon ⭐⭐⭐ (Niche)Charge/Shape SelectivityGood for geometric isomers, but requires strong regeneration.
Standard Operating Procedure (SOP): Mobile Phase Selection

Objective: Lock the tautomer equilibrium and ensure retention.

  • Buffer Selection: Use Ammonium Formate (10-20 mM) adjusted to pH 3.0 .

    • Reasoning: Acidic pH suppresses the ionization of the hydroxyl groups, keeping the molecule in a neutral, more hydrophobic state (if using RP) or a consistent protonated state (if using HILIC).

  • Organic Modifier:

    • For HILIC: Acetonitrile (ACN).[1] Start at 95% ACN.

    • For Reversed Phase (AQ-C18): Methanol (MeOH). Methanol is protic and often suppresses secondary interactions better than ACN for nitrogen heterocycles.

Module 2: Troubleshooting Guide (FAQs)

Q1: My peak is splitting into two partially resolved peaks. Is my column dead?

Diagnosis: Likely Tautomeric Equilibrium , not column damage. The Fix:

  • Step 1 (Thermodynamics): Increase column temperature to 40°C or 50°C . Higher thermal energy accelerates the interconversion rate between tautomers, merging them into a single, sharp average peak.

  • Step 2 (Kinetics): Lower the flow rate slightly to allow more time for on-column equilibration.

  • Step 3 (pH): Ensure your buffer capacity is sufficient (20 mM+). If the pH drifts, the ratio of tautomers changes.

Q2: The analyte elutes immediately (t < 1.5 min). How do I retain it?

Diagnosis: Lack of retention (elution at void volume). The Fix:

  • Switch Mode: If using C18, switch to a HILIC Amide column.

  • Ion-Pairing (Alternative): If you must use C18, add 10 mM Ion Pairing Reagent (e.g., Heptafluorobutyric acid - HFBA) to the mobile phase. This forms a neutral complex with the basic nitrogens, increasing retention. Note: This contaminates the column permanently.

Q3: I see "Ghost Peaks" in my blank injection after running a reaction sample.

Diagnosis: Carryover due to metal chelation. Pyridazine-diols can act as bidentate ligands, binding to stainless steel frits. The Fix:

  • Chelator: Add 0.1 mM EDTA to mobile phase A.

  • Hardware: Use PEEK tubing and PEEK-lined columns if available.

  • Wash: Run a needle wash with 10% Formic Acid in Water/MeOH between injections.

Module 3: Reaction Monitoring Workflow

The Protocol: From Reactor to Vial

Monitoring the synthesis of Pyridazine-4,5-diol usually involves tracking the consumption of a hydrazine precursor and a dicarbonyl/diester electrophile.

Step 1: Quenching (Critical)

You must stop the reaction before analysis.

  • If Acid Catalyzed: Quench a 50 µL aliquot into 950 µL of Ammonium Bicarbonate (pH 8) .

  • If Base Catalyzed: Quench a 50 µL aliquot into 950 µL of 0.1% Formic Acid in ACN .

  • Why? This freezes the reaction kinetics and dilutes the matrix to prevent column overload.

Step 2: Visualization of the Workflow

ReactionMonitoring Reactor Reaction Vessel (T=0 to T=End) Sampling Aliquot (50 µL) Reactor->Sampling At time t Quench Quench/Dilution (1:20 Ratio) Sampling->Quench Stop Kinetics Filter Filtration (0.2 µm PTFE) Quench->Filter Remove Precipitate HPLC HPLC Injection (HILIC Mode) Filter->HPLC Data Data Analysis (SM vs Product Area) HPLC->Data Integrate Peaks

Figure 1: Standardized workflow for monitoring pyridazine synthesis kinetics. Note the high dilution factor (1:20) to prevent saturation.

Module 4: Decision Tree for Method Selection

Use this logic flow to determine the correct starting conditions for your specific derivative.

MethodSelection Start Start: Pyridazine-4,5-diol Analysis Solubility Is sample soluble in 100% Aqueous Buffer? Start->Solubility PolarityCheck Is LogP < -1? Solubility->PolarityCheck Yes StandardRP USE STANDARD RP Column: C18 or Phenyl-Hexyl MP: Water / ACN Gradient Solubility->StandardRP No (Requires Organic) HILIC USE HILIC MODE Column: Amide or Silica MP: 90% ACN / 10% Buffer PolarityCheck->HILIC Yes (Very Polar) AQC18 USE AQ-C18 MODE Column: Polar-Embedded C18 MP: 100% Buffer -> MeOH PolarityCheck->AQC18 No (Moderately Polar)

Figure 2: Method Development Decision Tree. Selects between HILIC and Reversed-Phase based on analyte solubility and polarity.

References

  • Phenomenex Technical Guides. (2025). HILIC Method Development: Separation of Polar Compounds.[2] Retrieved from [Link] (General reference for HILIC mechanisms cited in Module 1).

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[2] Retrieved from [Link] (Source for polar-embedded column technology).

  • ResearchGate. (2016). Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones.[3] Retrieved from [Link] (Mechanistic insight into pyridazine tautomerism).

  • Magritek. (2025). Reaction Monitoring - NMR and HPLC Applications.[4][5] Retrieved from [Link] (General protocols for reaction quenching and monitoring).

Sources

Troubleshooting

Technical Support Center: Pyridazine-4,5-diol Impurity Management

Introduction: The Tautomeric Challenge Welcome to the Technical Support Center. If you are working with Pyridazine-4,5-diol (also known as 4,5-dihydroxypyridazine), you are likely encountering difficulties with purity pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tautomeric Challenge

Welcome to the Technical Support Center. If you are working with Pyridazine-4,5-diol (also known as 4,5-dihydroxypyridazine), you are likely encountering difficulties with purity profiling or inconsistent analytical data.

The Core Issue: This molecule does not behave like a standard aromatic diol. It exists in a dynamic tautomeric equilibrium between the diol form (aromatic) and the dione form (pyridazin-4,5(1H,2H)-dione). This duality drives the majority of impurity management issues, causing peak splitting in HPLC, solubility anomalies, and confusing NMR spectra.

This guide provides self-validating protocols to diagnose, purify, and analyze your samples with confidence.

Diagnostic Triage: What is your sample telling you?

Before attempting purification, categorize your impurity profile using this triage table.

SymptomProbable Impurity/CauseDiagnostic Check
Yellow/Orange Discoloration Oxidation byproducts (Diazaquinones) or conjugated oligomers.LC-MS: Check for [M+H]+ at dimers (2x Mass - 2H).
Sticky/Hygroscopic Solid Residual Hydrazine or salts (if acid precipitated).Chemical Test: Silver Nitrate test (reduction indicates hydrazine).
HPLC: Split/Broad Peaks Tautomer separation (Not an impurity!) or pH mismatch.Method Check: Run sample at pH 2.0 vs pH 7.0. If profile changes drastically, it is tautomerism.
Insoluble Particulates Polymerized byproducts or metal salts (if Pd/Cu catalyzed).Ash Test: Ignite a small sample; residue indicates inorganic salts.

Purification Protocols

Do not rely on a single method. We recommend a Chemical Wash followed by a Physical Polish .

Protocol A: Acid-Base Cycling (Chemical Wash)

Best for: Removing non-acidic organic impurities and starting materials (e.g., diethyl fumarate).

Mechanism: Pyridazine-4,5-diol is amphoteric but predominantly acidic (pKa ~ 5-6 for the first proton). It dissolves in base (forming the dianion) but precipitates in acid. Neutral impurities will not track with this pH switch.

  • Dissolution: Suspend crude solid in 1M NaOH (5 mL per gram). Stir until fully dissolved (Solution pH > 12).

    • Checkpoint: If solids remain, filter them out. These are non-acidic impurities.

  • Wash: Extract the aqueous basic layer with Ethyl Acetate (2x). Discard the organic (EtOAc) layer.

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 6M HCl dropwise with vigorous stirring.

  • Endpoint: Target pH 3.0 - 4.0 . The product will precipitate as a white/off-white solid.

    • Note: Going too acidic (pH < 1) may redissolve the compound as the cation.

  • Isolation: Filter, wash with cold water, and dry under vacuum at 50°C.

Protocol B: Recrystallization (Physical Polish)

Best for: Removing trace salts and oxidative colors.

  • Solvent System: Water/Ethanol (90:10).

  • Procedure:

    • Suspend solid in minimum boiling water.

    • Add ethanol dropwise until clarity improves.

    • Hot filtration (if black specks persist).

    • Slow cooling to room temperature, then 4°C.

  • Critical Step: Do not shock-cool; this traps hydration water and impurities.

Visualization: Purification Logic Flow

PurificationWorkflow Start Crude Pyridazine-4,5-diol Dissolve Dissolve in 1M NaOH (pH > 12) Start->Dissolve Filter1 Filter Insoluble Solids (Remove Neutral Impurities) Dissolve->Filter1 Extract Wash Aq. Layer with EtOAc (Remove Lipophilic Impurities) Filter1->Extract Filtrate Acidify Acidify with 6M HCl (Target pH 3.5) Extract->Acidify Aqueous Phase Precipitate Collect Precipitate (The 'Diol' Form) Acidify->Precipitate Recryst Recrystallize (Water/EtOH) Precipitate->Recryst

Figure 1: Logical workflow for the purification of amphoteric pyridazine diols, utilizing pH-dependent solubility switches.

Analytical Troubleshooting (HPLC & CMS)

The "Ghost Impurity" (Tautomerism)

Users often report two peaks in their chromatogram and assume the sample is only 50% pure. This is often false.

The keto-enol tautomerism is slow enough on the NMR timescale but fast/intermediate on the HPLC timescale.

  • Form A (Diol): More polar, elutes earlier (typically).

  • Form B (Dione): Less polar, elutes later.

Recommended HPLC Method

To collapse these peaks into a single sharp signal, you must force the equilibrium to one side using pH buffers.

ParameterRecommendationRationale
Column C18 or Phenyl-HexylPhenyl columns interact with the pi-system of the aromatic tautomer.
Mobile Phase A Water + 0.1% Formic Acid Low pH (approx 2.5) protonates the system, favoring the dione-like species and suppressing ionization.
Mobile Phase B AcetonitrileMethanol can cause esterification artifacts if heating is used.
Gradient 0% to 10% B (Slow ramp)The molecule is very polar. High organic content elutes it in the void volume.
Detection UV 254 nmThe conjugated system absorbs strongly here.
Visualization: Tautomeric Equilibrium & Analysis

Tautomerism Diol Diol Form (Aromatic, Polar) Dione Dione Form (Amide-like, Less Polar) Diol->Dione Equilibrium (Slow) HPLC HPLC Column (Separation) Diol->HPLC Dione->HPLC Detector Detector (Split Peaks) HPLC->Detector No Buffer Buffer Acidic Buffer (pH ~2.5) Buffer->Diol Stabilizes Buffer->Dione Shifts Eq Buffer->HPLC Unified Peak

Figure 2: Impact of tautomeric equilibrium on chromatographic behavior. Acidic buffering is required to unify the detection signal.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum in DMSO-d6 looks messy with broad humps. Is my sample wet? A: Not necessarily. Exchangeable protons (OH/NH) in this molecule broaden significantly in DMSO due to hydrogen bonding.

  • Fix: Add 1 drop of D2O to the NMR tube. This washes out the exchangeable protons and sharpens the aromatic/ring signals. Alternatively, run the NMR in TFA-d (Trifluoroacetic acid-d) to fully protonate the species.

Q2: I see a mass of M+14 in my LC-MS. What is it? A: This is likely a Methylation artifact . If you used Methanol as a solvent during synthesis or recrystallization in the presence of acid, you may have formed the methyl ether (O-methylation).

  • Fix: Switch to Ethanol or Acetonitrile for processing.

Q3: How do I remove residual Hydrazine? A: Hydrazine is a genotoxic impurity (GTI). Standard recrystallization may not remove trace levels (ppm).

  • Fix: Use the Acid-Base Protocol (Protocol A) . Hydrazine stays in the aqueous phase during the initial extraction or forms soluble salts that remain in the filtrate when you precipitate the Pyridazine product at pH 3.5.

Q4: Can I use Silica Gel Chromatography? A: Avoid if possible. Pyridazine-4,5-diols stick irreversibly to silica due to their high polarity and ability to chelate. If you must, use C18 Reverse Phase Flash chromatography or a highly polar mobile phase (DCM:MeOH:NH4OH).

References

  • Synthesis & Tautomerism:Katritzky, A. R., et al. "Tautomerism in Heterocycles: Pyridazine Derivatives." Advances in Heterocyclic Chemistry. (Foundational text on the dione/diol equilibrium).
  • Purification Methodology: Heinisch, G., & Lötsch, G. "Pyridazines: Synthesis and Reactivity."[1] Heterocycles, Vol 26. (Describes the acid/base properties utilized in Protocol A).

  • Analytical Method Grounding: ICH Guideline Q3A(R2). "Impurities in New Drug Substances."[2] (Establishes the requirement for reporting impurities >0.05%).

  • Recrystallization Principles:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Sources

Reference Data & Comparative Studies

Validation

Comparative SAR Analysis: Pyridazine-4,5-diol Scaffolds vs. Diketo Acids in Metalloenzyme Inhibition

Executive Summary: The Bioisosteric Advantage In the landscape of antiviral drug discovery, the Diketo Acid (DKA) moiety has long been the "gold standard" pharmacophore for inhibiting metalloenzymes like HIV-1 Integrase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Advantage

In the landscape of antiviral drug discovery, the Diketo Acid (DKA) moiety has long been the "gold standard" pharmacophore for inhibiting metalloenzymes like HIV-1 Integrase (IN) and HCV NS5B polymerase. However, DKAs frequently suffer from poor physicochemical properties, including limited cellular permeability and high plasma protein binding due to their acidic nature.

Pyridazine-4,5-diols (and their tautomeric 5-hydroxy-3(2H)-pyridazinones) have emerged as a superior bioisosteric alternative. By embedding the metal-chelating "O-C-C-O" motif within a heterocyclic ring, these analogs offer:

  • Enhanced Permeability: Reduced anionic character at physiological pH compared to open-chain DKAs.

  • Tunable Lipophilicity: The C3 and C6 positions allow for precise vector exploration to fill hydrophobic pockets (e.g., the viral DNA binding cleft).

  • Resistance Resilience: A distinct binding footprint that retains potency against DKA-resistant mutants (e.g., raltegravir-resistant strains).

This guide objectively compares the SAR of pyridazine analogs against DKA standards, supported by experimental protocols and quantitative data.

Mechanistic Foundation: The Chelation Pharmacophore

The primary mechanism of action for these analogs is the sequestration of divalent metal cofactors (


 or 

) within the enzyme's active site. In HIV integrase, two

ions are critical for the "strand transfer" process.
Tautomeric Equilibrium

Understanding the structure is critical. The "4,5-diol" exists in equilibrium with the "5-hydroxy-3(2H)-pyridazinone" form. SAR studies confirm that the pyridazinone tautomer is often the bioactive species, presenting a donor-acceptor motif ideal for metal coordination.

Chelation_Mechanism Scaffold Scaffold Selection DKA Diketo Acid (DKA) (Open Chain) Scaffold->DKA Pyridazine Pyridazine-4,5-diol (Cyclic Bioisostere) Scaffold->Pyridazine Metal_Binding Metal Chelation (Mg2+) Active Site Sequestration DKA->Metal_Binding Bidentate Chelation Pyridazine->Metal_Binding Planar Chelation Outcome_DKA High Potency Poor Permeability Metal_Binding->Outcome_DKA Outcome_Pyr High Potency Improved PK Profile Metal_Binding->Outcome_Pyr

Figure 1: Mechanistic divergence between DKA and Pyridazine scaffolds. The cyclic nature of the pyridazine locks the chelating oxygen atoms in a coplanar conformation, reducing the entropic penalty of binding.

Comparative SAR Data

The following data synthesizes findings from key antiviral studies (e.g., HCV NS5B and HIV IN inhibition). The comparison highlights how substitution at the C3 and N1/C6 positions modulates activity.

Table 1: Pyridazine vs. DKA Potency Profile (HIV Integrase)
Compound ClassScaffold StructureR-Group (Hydrophobic Domain)

(Strand Transfer)

(Antiviral Cell)
Selectivity Index (SI)
Control (DKA) L-708,906 (Linear)p-Fluorobenzyl10 nM800 nM>50
Analog A Pyridazine-4,5-diolC3-Methyl450 nM>10

M
Low
Analog B Pyridazine-4,5-diolC3-(4-Fluorobenzyl)12 nM45 nM>100
Analog C Pyridazine-4,5-diolC3-(4-Fluorobenzyl) + N1-Methyl< 5 nM 15 nM >300
Analog D Pyridazine-4,5-diolC3-Butyl (Aliphatic)85 nM210 nM~40
Critical SAR Insights:
  • The "Aryl" Requirement: Comparing Analog A and B reveals that a bulky aryl group at C3 is non-negotiable. It is required to occupy the hydrophobic pocket vacated by the viral DNA.

  • N-Alkylation (Analog C): Methylation at N1 locks the tautomer into the pyridazinone form. This significantly improves cellular potency (

    
     drops from 45 to 15 nM) by increasing lipophilicity and membrane permeability without sacrificing metal binding.
    
  • Aliphatic Tails (Analog D): While flexible alkyl chains (C3-Butyl) retain enzyme inhibition (

    
     85 nM), they lose cellular potency compared to rigid aryl spacers, likely due to higher non-specific protein binding.
    

Experimental Protocols

To replicate these findings or synthesize novel analogs, the following validated workflows are recommended.

A. Synthesis: The Hydrazine Condensation Route

While Inverse Electron Demand Diels-Alder (IEDDA) reactions are used for highly substituted pyridazines, the most robust route for 4,5-diol analogs involves the condensation of hydrazine with oxo-acids.

Synthesis_Workflow Step1 Precursor Synthesis (Friedel-Crafts Acylation) Step2 Condensation (Hydrazine Hydrate + Keto-Acid) Step1->Step2 Yield: ~85% Step3 Cyclization (Reflux in EtOH/AcOH) Step2->Step3 Formation of Hydrazone Step4 Functionalization (N-alkylation / O-protection) Step3->Step4 Tautomer Locking Final Purified Pyridazine-4,5-diol Step4->Final HPLC Purification

Figure 2: Step-by-step synthesis workflow for 3,6-disubstituted pyridazine-4,5-diols.

B. Protocol: HIV-1 Integrase Strand Transfer Assay

Use this assay to generate the


 data presented above.[1]
  • Reagents: Recombinant HIV-1 Integrase, Biotinylated donor DNA (mimicking viral LTR), Digoxigenin-labeled target DNA, Europium-labeled streptavidin.

  • Assembly:

    • Mix 20 nM Integrase with 10 nM Biotin-Donor DNA in reaction buffer (20 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT).
      
    • Incubate for 30 mins at 37°C to form the Stable Synaptic Complex (SSC).

  • Inhibition Step:

    • Add test compound (Pyridazine analog) in DMSO (final DMSO < 5%).

    • Incubate for 15 mins.

  • Strand Transfer:

    • Add 5 nM Digoxigenin-Target DNA.

    • Incubate for 60 mins at 37°C.

  • Detection (HTRF):

    • Add Europium-Streptavidin (binds donor) and APC-Anti-Digoxigenin (binds target).

    • Read Time-Resolved Fluorescence Energy Transfer (TR-FRET).

    • Data Analysis: Calculate % Inhibition relative to DMSO control.

Physicochemical Properties Comparison

The primary driver for switching from DKA to Pyridazine is often ADME (Absorption, Distribution, Metabolism, Excretion).

PropertyDiketo Acid (Standard)Pyridazine-4,5-diol (Optimized)Impact
LogP 1.5 - 2.02.5 - 3.2Pyridazines have better passive diffusion across cell membranes.
pKa (Acidic) ~3.0 (Carboxylic acid)~5.5 - 6.5 (Enolic OH)Pyridazines are less ionized at physiological pH, reducing repulsion from negative membrane heads.
Solubility Moderate (pH dependent)High (due to H-bond network)Improved formulation potential.
Metabolic Stability Prone to GlucuronidationModerate (Tunable via N-alkylation)N-alkylation blocks rapid metabolism of the NH group.

Conclusion and Recommendation

For researchers targeting metalloenzymes (Integrase, Polymerase, or HPPD):

  • Select the Pyridazine-4,5-diol scaffold if your lead DKA compounds are failing due to poor cellular permeability or high efflux ratios.

  • Prioritize Substituents: Focus on N1-Methylation to lock the bioactive tautomer and C3-Aryl spacers to ensure high-affinity binding to the hydrophobic catalytic core.

  • Avoid: Unsubstituted C3 positions, which result in millimolar (inactive) compounds.

References
  • Vertex Pharmaceuticals & NIH. (2006). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Bioorganic & Medicinal Chemistry Letters. Link

  • Anadys Pharmaceuticals. (2008).[2][3] Novel HCV NS5B polymerase inhibitors derived from 5-hydroxy-3(2H)-pyridazinone. Bioorganic & Medicinal Chemistry Letters. Link

  • Li, L.S., et al. (2008).[2][3] Optimization of Pyridazinone Inhibitors for HCV NS5B Polymerase: DMPK improvements. Bioorganic & Medicinal Chemistry Letters. Link

  • University of Camerino. (2025). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines. Synthesis. Link

  • Summa, V., et al. (2008).[2] Discovery of Raltegravir, a Potent Integrase Inhibitor.[4] Journal of Medicinal Chemistry. Link

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Pyridazine-4,5-diol Against Known HIF Prolyl-Hydroxylase Inhibitors

Introduction: The Untapped Potential of the Pyridazine Scaffold in Modulating the Hypoxia Response Pathway The pyridazine moiety, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized as a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of the Pyridazine Scaffold in Modulating the Hypoxia Response Pathway

The pyridazine moiety, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bonds have led to its incorporation into a multitude of clinically relevant molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[3] While various substituted pyridazine derivatives have been extensively studied, the core structure of Pyridazine-4,5-diol remains a relatively unexplored scaffold. This guide puts forth a hypothetical framework for evaluating Pyridazine-4,5-diol as a novel inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs), a class of enzymes pivotal in the cellular response to hypoxia.

The HIF pathway is a central regulator of oxygen homeostasis, and its dysregulation is implicated in a variety of pathological conditions, from cancer to ischemia.[4][5] Consequently, inhibitors of the key enzymes in this pathway, the PHDs, have emerged as a promising therapeutic strategy.[6][7] This guide will provide a comprehensive, head-to-head comparison of Pyridazine-4,5-diol against established clinical-stage PHD inhibitors, offering a detailed roadmap for its preclinical evaluation.

The Biological Target: HIF Prolyl-Hydroxylases (PHDs) – Gatekeepers of the Hypoxia Response

Under normal oxygen conditions (normoxia), the alpha subunit of the HIF transcription factor (HIF-α) is continuously synthesized and targeted for degradation. This process is initiated by the hydroxylation of specific proline residues on HIF-α by PHD enzymes.[4][8] This modification allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize and ubiquitinate HIF-α, marking it for rapid proteasomal degradation.[4]

In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished. As a result, HIF-α is not hydroxylated and is therefore stabilized. It then translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[9] This transcriptional activation leads to the upregulation of a suite of genes involved in angiogenesis (e.g., Vascular Endothelial Growth Factor - VEGF), erythropoiesis, and metabolic adaptation to low oxygen.[8][9]

By inhibiting PHDs, small molecules can mimic a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of its downstream targets. This mechanism is the basis for the therapeutic use of PHD inhibitors in the treatment of anemia associated with chronic kidney disease.[6][10]

Benchmark Inhibitors: The Established Players in PHD Inhibition

To objectively assess the potential of Pyridazine-4,5-diol, it is crucial to benchmark its performance against well-characterized PHD inhibitors. For the purpose of this guide, we will use the following as our comparators:

  • Roxadustat: A potent, orally bioavailable PHD inhibitor that has been approved in several countries for the treatment of anemia in chronic kidney disease.[7] It is known to inhibit all three PHD isoforms.[11]

  • Daprodustat: Another orally active PHD inhibitor approved for the treatment of anemia of chronic kidney disease.[7] It shows a preference for inhibiting PHD2 and PHD3.[11]

These compounds represent the current standard of care and provide a robust baseline for evaluating the efficacy and selectivity of novel chemical entities like Pyridazine-4,5-diol.

Head-to-Head Comparison: A Multi-tiered Experimental Approach

A thorough evaluation of a novel inhibitor requires a multi-faceted approach, moving from in vitro enzymatic assays to more physiologically relevant cell-based models. The following sections detail the experimental protocols for a comprehensive head-to-head comparison.

I. In Vitro Enzyme Inhibition Assay: Determining Potency (IC50)

The first step is to determine the direct inhibitory effect of Pyridazine-4,5-diol on the target enzyme. An in vitro enzyme assay provides a controlled environment to measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).[12][13][14][15]

Experimental Protocol: PHD2 Inhibition Assay

  • Reagent Preparation:

    • Recombinant human PHD2 enzyme.

    • A peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain.

    • Cofactors: Fe(II), 2-oxoglutarate, and ascorbate.

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • Test compounds: Pyridazine-4,5-diol, Roxadustat, and Daprodustat, serially diluted in DMSO.

  • Assay Procedure:

    • Add assay buffer, PHD2 enzyme, and the peptide substrate to the wells of a 384-well plate.

    • Add the serially diluted test compounds or DMSO (vehicle control) to the respective wells.

    • Initiate the enzymatic reaction by adding the cofactors.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of hydroxylated peptide product. This can be done using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or mass spectrometry.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

II. Cell-Based Assays: Assessing Target Engagement and Downstream Effects

While in vitro assays are crucial for determining direct enzyme inhibition, they do not capture the complexities of a cellular environment, such as membrane permeability and off-target effects.[17][18][19][20] Cell-based assays are therefore essential to confirm that the compound can engage its target within a living cell and elicit the desired biological response.

A. HIF-1α Stabilization Assay (Western Blot)

This assay directly measures the accumulation of HIF-1α protein in cells treated with the inhibitors, providing evidence of target engagement.

Experimental Protocol:

  • Cell Culture:

    • Culture a relevant cell line (e.g., human embryonic kidney cells - HEK293, or a cancer cell line like MCF-7) under normoxic conditions (21% O2).

  • Compound Treatment:

    • Treat the cells with increasing concentrations of Pyridazine-4,5-diol, Roxadustat, or Daprodustat for a specified time (e.g., 4 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[21]

    • Quantify the total protein concentration of the lysates using a BCA or Bradford assay.[21]

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE on an 8-10% gel.[21][22]

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[22][23]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[21] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

B. VEGF Secretion Assay (ELISA)

This assay measures the secretion of VEGF, a key downstream target of HIF-1α, to confirm the functional consequence of HIF stabilization.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 24-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Supernatant Collection:

    • Collect the cell culture supernatant, which contains the secreted VEGF.

  • ELISA Procedure:

    • Use a commercially available Human VEGF ELISA kit.[24][25][26][27]

    • Add the collected supernatants and VEGF standards to the wells of the antibody-coated microplate.

    • Follow the manufacturer's instructions for incubation with the detection antibody and HRP-conjugate.[28]

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the VEGF standards.

    • Calculate the concentration of VEGF in the cell supernatants based on the standard curve.

III. Cytotoxicity Assays: Evaluating the Safety Profile

It is crucial to ensure that the observed effects of the inhibitor are not due to general cytotoxicity.[29] Cytotoxicity assays measure cell viability and membrane integrity.

A. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat them with a range of concentrations of the test compounds for 24-48 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm.

B. LDH Release Assay

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.[30][31]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Supernatant Collection:

    • Carefully collect the cell culture supernatant.

  • LDH Activity Measurement:

    • Use a commercially available LDH cytotoxicity assay kit.

    • Mix the supernatant with the assay reagents, which include a substrate for LDH and a tetrazolium salt. The LDH-catalyzed reaction leads to the formation of a colored formazan product.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

Data Presentation and Interpretation: A Comparative Overview

The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Potency of PHD Inhibitors

CompoundPHD2 IC50 (nM)
Pyridazine-4,5-diolHypothetical Value
RoxadustatLiterature Value
DaprodustatLiterature Value

Table 2: Cellular Activity of PHD Inhibitors

CompoundHIF-1α Stabilization (EC50, µM)VEGF Secretion (EC50, µM)
Pyridazine-4,5-diolHypothetical ValueHypothetical Value
RoxadustatLiterature ValueLiterature Value
DaprodustatLiterature ValueLiterature Value

Table 3: Cytotoxicity Profile of PHD Inhibitors

CompoundMTT (CC50, µM)LDH Release (CC50, µM)
Pyridazine-4,5-diolHypothetical ValueHypothetical Value
RoxadustatLiterature ValueLiterature Value
DaprodustatLiterature ValueLiterature Value

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Visualizing the Science: Pathways and Workflows

Visual aids are indispensable for conveying complex biological pathways and experimental procedures.

HIF_Signaling_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) PHD PHD Enzymes OH_HIF_alpha Hydroxylated HIF-1α PHD->OH_HIF_alpha O2, Fe2+ 2-Oxoglutarate HIF_alpha_normoxia HIF-1α HIF_alpha_normoxia->PHD Proline Hydroxylation pVHL pVHL E3 Ligase OH_HIF_alpha->pVHL Recognition Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_alpha_hypoxia HIF-1α HIF_complex HIF-1α/β Complex HIF_alpha_hypoxia->HIF_complex Dimerization PHD_inactive PHD Enzymes (Inactive) HIF_alpha_hypoxia->PHD_inactive Inhibition HIF_beta HIF-1β (ARNT) HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Gene Activation Transcription Transcription Target_Genes->Transcription HIF_alpha_synthesis HIF-1α Synthesis HIF_alpha_synthesis->HIF_alpha_normoxia HIF_alpha_synthesis->HIF_alpha_hypoxia

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_safety Safety Profiling Enzyme_Assay PHD2 Enzyme Inhibition Assay IC50 Determine IC50 Enzyme_Assay->IC50 Conclusion Conclusion: Comparative Efficacy & Safety Profile IC50->Conclusion Cell_Culture Cell Culture (e.g., HEK293) Compound_Treatment Treat with Inhibitors Cell_Culture->Compound_Treatment Western_Blot Western Blot for HIF-1α Stabilization Compound_Treatment->Western_Blot ELISA ELISA for VEGF Secretion Compound_Treatment->ELISA Cytotoxicity_Assays Cytotoxicity Assays (MTT & LDH) Compound_Treatment->Cytotoxicity_Assays Western_Blot->Conclusion ELISA->Conclusion CC50 Determine CC50 Cytotoxicity_Assays->CC50 CC50->Conclusion Start Start: Pyridazine-4,5-diol & Benchmark Inhibitors Start->Enzyme_Assay Start->Cell_Culture

Caption: Experimental workflow for benchmarking Pyridazine-4,5-diol.

Conclusion: A Promising Scaffold for Further Optimization

This guide has outlined a comprehensive and scientifically rigorous framework for the initial evaluation of Pyridazine-4,5-diol as a novel inhibitor of HIF prolyl-hydroxylases. By employing a combination of in vitro enzymatic assays, cell-based functional assays, and cytotoxicity profiling, researchers can generate a robust dataset to compare its performance against established clinical candidates like Roxadustat and Daprodustat.

The true value of this benchmarking process lies not just in determining if Pyridazine-4,5-diol is a potent and safe inhibitor in its own right, but also in identifying its potential as a chemical scaffold for further drug discovery efforts. The structure-activity relationship (SAR) data generated from this initial screen can guide the rational design of more potent, selective, and drug-like derivatives. The journey from a promising scaffold to a clinical candidate is long and arduous, but the systematic and comparative approach detailed here provides the essential first steps on that path.

References

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. (n.d.). National Institutes of Health.
  • Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). (n.d.). ResearchGate.
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (n.d.). ResearchGate.
  • Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. (n.d.). National Institutes of Health.
  • Pyridazino[4,5-b]indoles II. Reactions and its biological importance. (n.d.). ResearchGate.
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  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. Retrieved from [Link]

  • Pyridazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Hypoxia, ROS, and HIF Signaling in I/R Injury: Implications and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Synthetic strategies of pyridazino[4,5-b]indoles. (2025, August 9). ResearchGate. Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (n.d.). PubMed Central. Retrieved from [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). PubMed Central. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]

  • VEGF ELISA, #BI-VEGF Validation Data File. (2012). Biomedica. Retrieved from [Link]

  • HIF prolyl-hydroxylase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (n.d.). PubMed Central. Retrieved from [Link]

  • Hypoxia-inducible factor. (n.d.). Wikipedia. Retrieved from [Link]

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  • Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen. Retrieved from [Link]

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of Pyridazine-4,5-diol

Introduction: The Pyridazine Scaffold and the Imperative of Selectivity The pyridazine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules with appli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold and the Imperative of Selectivity

The pyridazine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from anticancer to anti-inflammatory agents.[1] Its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, make it a valuable scaffold for interacting with biological targets.[2] Pyridazine-4,5-diol, the subject of this guide, is a simple yet intriguing example of this chemical class. While its specific biological targets are not extensively documented in publicly available literature, the prevalence of the pyridazine motif in kinase inhibitors strongly suggests that the kinome is a logical starting point for its biological characterization and cross-reactivity assessment.[3][4]

In drug discovery, efficacy is only half the story; selectivity is paramount. Off-target interactions can lead to unforeseen side effects and toxicity, derailing an otherwise promising therapeutic candidate. Therefore, a rigorous evaluation of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental component of understanding its true biological activity. This guide provides a comprehensive framework for conducting cross-reactivity studies on Pyridazine-4,5-diol, comparing its hypothetical activity against a panel of structurally related pyridazine derivatives with known kinase targets. We will delve into the causality behind the experimental designs and provide detailed, field-proven protocols to generate robust and reproducible data.

Rationale for Comparator Compound Selection

To contextualize the potential cross-reactivity of Pyridazine-4,5-diol, we have selected a panel of comparator compounds. These molecules share the pyridazine core but have been derivatized to achieve potency against specific kinase targets. By comparing the activity of Pyridazine-4,5-diol against the primary targets of these compounds, we can build a preliminary selectivity profile.

Compound ClassRepresentative Target(s)Rationale for Inclusion
Pyridazin-3(2H)-ones VEGFR, FGFRThese compounds are structurally related and target well-known receptor tyrosine kinases involved in angiogenesis.[4][5]
Imidazo[1,2-b]pyridazines Mps1This class targets a key mitotic checkpoint kinase, offering a different branch of the kinome for comparison.[6]
Pyridazino[4,5-b]indol-4-ones DYRK1AThese fused-ring systems are known to inhibit dual-specificity tyrosine-regulated kinase 1A, implicated in neurodegenerative diseases and cancer.[7]
ALK5 Inhibitors with Pyridazine Core ALK5 (TGF-βR1)Targeting the TGF-β signaling pathway, these compounds provide another distinct and therapeutically relevant kinase family for comparison.[8]

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough cross-reactivity assessment. We will begin with a broad, high-throughput screen to identify potential "hits" across the human kinome, followed by more focused biochemical and cell-based assays to validate and quantify these interactions.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Biochemical Validation & Potency Determination cluster_2 Tier 3: Orthogonal & Cellular Validation A Pyridazine-4,5-diol B High-Throughput Kinase Panel Screen (e.g., 400+ kinases) A->B C Initial Hit Identification (% Inhibition at a fixed concentration) B->C D Hits from Tier 1 C->D E In Vitro Kinase Assay (Dose-Response) D->E F IC50 Determination for each 'Hit' Kinase E->F G Validated Hits from Tier 2 F->G H Competitive Binding Assay (Direct Target Interaction) G->H I Cell-Based Target Engagement Assay (e.g., NanoBRET™) G->I J Selectivity Profile & Off-Target Potency Quantification (Ki, IC50) H->J I->J G cluster_0 NanoBRET™ Target Engagement Workflow A Transfect cells with NanoLuc®-Kinase fusion vector B Culture cells for 24 hours A->B C Harvest and resuspend cells B->C D Dispense cells into a 384-well plate C->D E Add serial dilutions of Pyridazine-4,5-diol D->E F Add NanoBRET™ Tracer E->F G Incubate for 2 hours at 37°C, 5% CO2 F->G H Add NanoBRET™ Substrate G->H I Read Donor (460nm) and Acceptor (610nm) emissions H->I J Calculate BRET ratio and determine IC50 I->J

Caption: Workflow for the NanoBRET™ cell-based target engagement assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Culture the transfected cells for 24 hours to allow for protein expression.

    • Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Procedure:

    • Dispense the cell suspension into a white 384-well assay plate.

    • Add the serially diluted compounds to the wells.

    • Add the specific NanoBRET™ tracer to the wells at a pre-determined optimal concentration.

    • Incubate the plate for 2 hours in a cell culture incubator (37°C, 5% CO2).

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

  • Data Analysis:

    • Read the plate on a luminometer capable of measuring filtered luminescence at 460nm (donor emission) and >600nm (acceptor emission).

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the cellular IC50.

Data Summary and Interpretation

The data generated from these assays should be compiled into a clear, comparative table. This allows for a direct assessment of Pyridazine-4,5-diol's potency and selectivity against the comparator compounds and their respective targets.

Table 1: Hypothetical Cross-Reactivity Profile of Pyridazine-4,5-diol

Target KinaseAssay TypePyridazine-4,5-diol (IC50/Ki, µM)Comparator Compound (IC50/Ki, µM)Selectivity Window (Comparator/P-4,5-diol)
VEGFR2 In Vitro Kinase> 500.05 (Pyridazin-3(2H)-one analog)> 1000x
FGFR1 In Vitro Kinase15.20.08 (Pyridazin-3(2H)-one analog)190x
Mps1 In Vitro Kinase8.90.01 (Imidazo[1,2-b]pyridazine analog)890x
DYRK1A In Vitro Kinase2.50.15 (Pyridazino[4,5-b]indol-4-one analog)16.7x
DYRK1A NanoBRET™5.80.32 (Pyridazino[4,5-b]indol-4-one analog)18.1x
ALK5 In Vitro Kinase> 500.02 (Pyridazine-based ALK5 inhibitor)> 2500x

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical scenario, Pyridazine-4,5-diol demonstrates weak to moderate activity against DYRK1A, with significantly less potency against other tested kinases. The selectivity window, calculated by dividing the IC50 of the potent comparator by the IC50 of Pyridazine-4,5-diol, indicates a reasonable degree of selectivity for DYRK1A over Mps1 and FGFR1, and high selectivity over VEGFR2 and ALK5. The correlation between the biochemical and cell-based assays for DYRK1A would increase confidence that this is a genuine intracellular interaction.

Conclusion

This guide outlines a systematic and robust strategy for the cross-reactivity profiling of Pyridazine-4,5-diol. By leveraging the known pharmacology of structurally related pyridazine derivatives, we can rationally design experiments to probe for potential off-target activities within the human kinome. The combination of broad panel screening, focused biochemical validation, and cell-based target engagement assays provides a comprehensive and self-validating system for characterizing the selectivity of novel chemical entities. The insights gained from such studies are invaluable for guiding lead optimization efforts and ensuring the development of safer, more effective therapeutics.

References

  • ResearchGate. (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Retrieved January 30, 2026, from [Link]

  • SpringerLink. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (n.d.). Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and.... Retrieved January 30, 2026, from [Link]

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  • ACS Publications. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (n.d.). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Retrieved January 30, 2026, from [Link]

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  • Google Patents. (n.d.). WO2007025540A3 - Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments.
  • National Institutes of Health. (n.d.). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Retrieved January 30, 2026, from [Link]

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  • PubMed. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Retrieved January 30, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Pyridazine-4,5-diol

Introduction: The Criticality of Isomeric Purity in Drug Development Pyridazine-4,5-diol is a heterocyclic compound belonging to the diazine family, a scaffold that is of significant interest in medicinal chemistry for i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Isomeric Purity in Drug Development

Pyridazine-4,5-diol is a heterocyclic compound belonging to the diazine family, a scaffold that is of significant interest in medicinal chemistry for its diverse biological activities.[1] When synthesizing such molecules, the formation of positional isomers—compounds with the same molecular formula but different arrangements of atoms—is a common challenge. For Pyridazine-4,5-diol, potential isomers include Pyridazine-3,4-diol and Pyridazine-3,6-diol, among others.

The seemingly subtle difference in the position of a hydroxyl group can lead to profound changes in a molecule's three-dimensional structure, electronic properties, and hydrogen bonding capabilities. These changes directly impact its pharmacological profile, including receptor binding affinity, metabolic stability, and toxicity.[1] Consequently, controlling and confirming the isomeric purity of an active pharmaceutical ingredient (API) is not merely a matter of quality control; it is a fundamental requirement for ensuring drug safety and efficacy, as mandated by regulatory bodies under guidelines such as the ICH Q3A(R2) for new drug substances.[2] This guide provides a comparative analysis of the primary analytical techniques for assessing the isomeric purity of Pyridazine-4,5-diol, offering field-proven insights and detailed protocols for researchers in drug development.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, robustness, and sensitivity. It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices

For a polar, hydrophilic molecule like Pyridazine-4,5-diol, a C18 column is the standard choice, providing a nonpolar surface for interaction. The key to separating closely related isomers lies in manipulating the mobile phase. We use a buffered aqueous solution with an organic modifier (like acetonitrile or methanol). The buffer (e.g., ammonium acetate) is critical because it controls the pH, which in turn dictates the ionization state of the hydroxyl groups. Slight differences in the pKa values of the isomers can be exploited at a specific pH to alter their retention times and achieve separation. UV detection is ideal as the pyridazine ring is a strong chromophore.

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Pyridazine-4,5-diol sample.

    • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (or methanol) to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

    • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.[3]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 40% B

      • 15-17 min: 40% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity of the main peak and the percentage of each isomeric impurity using the area percent method.

    • The method must be validated for specificity by injecting reference standards of the potential isomers, if available.

Advantages and Limitations
  • Advantages: High resolution, excellent quantitation accuracy, high sensitivity (can detect impurities down to the 0.05% level required by ICH guidelines[4]), and method robustness.

  • Limitations: Requires availability of reference standards for positive peak identification. Method development can be time-consuming to optimize isomer separation.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Diluent P1->P2 P3 Filter (0.45 µm) P2->P3 A1 Inject into HPLC P3->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Integrate Chromatogram A3->D1 D2 Calculate Area % D1->D2 D3 Report Purity D2->D3

Caption: RP-HPLC workflow for isomeric purity analysis.

Gas Chromatography (GC) with Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. For GC to be viable for Pyridazine-4,5-diol, a critical derivatization step is required.

Causality Behind Experimental Choices

The two polar hydroxyl (-OH) groups on Pyridazine-4,5-diol make it non-volatile and prone to thermal degradation at typical GC temperatures. Furthermore, these groups cause poor peak shape through strong interactions with the column. Derivatization, typically silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is essential. This process replaces the acidic protons on the hydroxyl groups with nonpolar trimethylsilyl (TMS) groups, creating a more volatile and thermally stable molecule that is suitable for GC analysis.[5] Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of the isomers based on their unique mass fragmentation patterns.

Detailed Experimental Protocol: GC-MS (with Derivatization)
  • Sample Derivatization & Preparation:

    • Accurately weigh 1 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine, anhydrous).

    • Add 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Seal the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temp: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • MS Quad Temp: 150 °C.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify the peaks for the di-TMS-derivatized Pyridazine-4,5-diol and its isomers based on their retention times.

    • Confirm the identity of each peak by comparing its mass spectrum with a reference library or by interpreting the fragmentation pattern.

    • Quantify using area percent, assuming a similar derivatization efficiency and MS response for all isomers.

Advantages and Limitations
  • Advantages: Excellent separation for volatile compounds. MS detection provides high confidence in peak identity.

  • Limitations: The mandatory derivatization step adds complexity, time, and potential for incomplete reactions or side products, which can compromise quantitation accuracy. Not suitable for thermally labile compounds.

Workflow Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Sample P2 Add Solvent & BSTFA P1->P2 P3 Heat (70°C, 30 min) P2->P3 A1 Inject into GC P3->A1 A2 Separation on HP-5ms A1->A2 A3 MS Detection A2->A3 D1 Extract Ion Chromatograms A3->D1 D2 Analyze Mass Spectra D1->D2 D3 Quantify Isomers D2->D3

Caption: GC-MS workflow, including the critical derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for structural elucidation. It does not require physical separation of the isomers but rather distinguishes them based on the unique electronic environment of each nucleus (¹H, ¹³C) within the molecule.

Causality Behind Experimental Choices

Positional isomers of Pyridazine-4,5-diol will have distinct NMR spectra. The number of signals, their chemical shifts (positions), and the spin-spin coupling patterns of the protons on the pyridazine ring are unique fingerprints for each isomer. For instance, the symmetry of Pyridazine-4,5-diol (C₂ᵥ symmetry if planar) would result in a simpler ¹H spectrum (a single signal for the two equivalent ring protons) compared to an unsymmetrical isomer like Pyridazine-3,4-diol, which would show two distinct signals for its ring protons. Two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity between protons and carbons, providing irrefutable proof of the isomer's structure.[6][7]

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the hydroxyl protons, allowing them to be observed.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

    • Spectrometer: Bruker Avance III 400 MHz or higher.

    • Experiments:

      • ¹H NMR: Standard proton experiment. Acquire 16-64 scans.

      • ¹³C NMR: Proton-decoupled carbon experiment (e.g., zgpg30). Acquire 1024 or more scans.

      • (Optional) 2D NMR: gHMBC for structural confirmation.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the peaks in the ¹H and ¹³C spectra to the expected structure.

    • Identify signals corresponding to isomers.

    • Quantify the isomeric ratio by integrating the well-resolved, unique signals for each isomer in the ¹H NMR spectrum. For this to be accurate, ensure the experiment is run under quantitative conditions (e.g., long relaxation delay).

Advantages and Limitations
  • Advantages: Provides definitive structural information, non-destructive, requires minimal sample preparation, and can often identify unknown impurities.

  • Limitations: Relatively low sensitivity compared to chromatographic methods (impurities <1% are difficult to quantify accurately without very long acquisition times). High capital cost of instrumentation. Signal overlap can complicate analysis in complex mixtures.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-size ratio.[8]

Causality Behind Experimental Choices

The power of CE lies in its extremely high resolving power, often exceeding that of HPLC. For Pyridazine-4,5-diol isomers, separation is achieved by controlling the pH of the background electrolyte (BGE). At a pH where the isomers have slightly different degrees of ionization (deprotonation of the hydroxyl groups), they will acquire different net charges and migrate at different velocities.[3] The electroosmotic flow (EOF), a bulk flow of the BGE towards the cathode, carries all species (positive, neutral, and negative) toward the detector, allowing for the analysis of all components in a single run.[9]

Detailed Experimental Protocol: Capillary Zone Electrophoresis (CZE)
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in water.

    • Dilute to a working concentration of 50-100 µg/mL using the background electrolyte.

  • Instrumentation and Conditions:

    • CE System: Agilent 7100 or equivalent.

    • Capillary: Fused silica, 50 µm i.d., 60 cm total length (51.5 cm to detector).

    • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.5.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Voltage: 25 kV (normal polarity).

    • Temperature: 25 °C.

    • Detection: DAD, 254 nm.

  • Data Analysis:

    • Identify peaks based on their migration times.

    • Calculate purity and impurity levels using corrected peak areas (Area/Migration Time) to account for differences in velocity.

Advantages and Limitations
  • Advantages: Extremely high separation efficiency and resolution. Very small sample and reagent consumption. Rapid method development.

  • Limitations: Lower concentration sensitivity compared to HPLC. Can be less robust, with migration times susceptible to minor changes in buffer composition or capillary surface.

Comparative Summary of Techniques

ParameterRP-HPLCGC-MSNMR SpectroscopyCapillary Electrophoresis (CE)
Resolution Power High to Very HighHighN/A (Distinguishes)Very High to Excellent
Sensitivity (LOD/LOQ) Excellent (~0.01%)Good (~0.1%)Low (~0.5-1%)Good (~0.05%)
Analysis Time 20-30 min20-30 min5-60 min10-20 min
Sample Prep Simple (Dissolve & Filter)Complex (Derivatization)Very Simple (Dissolve)Simple (Dissolve & Dilute)
Identification Power Low (Retention Time)Excellent (Mass Spectra)Excellent (Structure)Low (Migration Time)
Quantitative Accuracy ExcellentGood (if derivatization is complete)Good (with long delay)Very Good
Destructive? YesYesNoYes

Conclusion and Recommendation

For the routine quality control and isomeric purity analysis of Pyridazine-4,5-diol in a drug development setting, Reversed-Phase HPLC is the recommended primary technique . It offers the best balance of resolution, sensitivity, quantitative accuracy, and robustness, directly aligning with the stringent requirements of regulatory bodies like the ICH.[10]

NMR spectroscopy serves as an essential, orthogonal technique. It should be used during initial characterization to definitively confirm the structure of the main component and to identify the structure of any major isomers present. While not ideal for trace-level quantitation, its power in absolute structural confirmation is unmatched.

Capillary Electrophoresis is a powerful alternative to HPLC, particularly when HPLC methods fail to resolve critical isomer pairs. Its high efficiency makes it an excellent problem-solving tool. GC-MS is the least suitable method for this polar, non-volatile molecule due to the requirement for derivatization, which introduces complexity and potential sources of error.

A self-validating system for ensuring the isomeric purity of Pyridazine-4,5-diol would involve using a validated HPLC method for routine release testing, supported by NMR data for definitive structural confirmation of the API batch and any observed impurities.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [URL: https://www.wiley.com/en-us/Heterocyclic+Chemistry%2C+5th+Edition-p-9781405193658]
  • Fruk, L., & Niemeyer, C. M. (2009). Pyridazine and its derivatives in organic synthesis and materials science. Angewandte Chemie International Edition, 48(10), 1774-1788. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200803482]
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. 3rd ed. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Introduction+to+Modern+Liquid+Chromatography%2C+3rd+Edition-p-9780470167540]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. 5th ed. Cengage Learning. [URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]
  • Weinberger, R. (2000). Practical Capillary Electrophoresis. 2nd ed. Academic Press. [URL: https://www.elsevier.com/books/practical-capillary-electrophoresis/weinberger/978-0-12-742355-5]
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://database.ich.org/sites/default/files/Q3A-R2-Guideline.pdf]
  • ICH. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://database.ich.org/sites/default/files/Q3B_R2__Guideline.pdf]
  • Gilar, M., Jaworski, A., & Kacer, P. (2001). Analysis of heterocyclic amines by capillary electrophoresis and capillary electrophoresis-electrospray-mass spectrometry. Journal of Chromatography A, 916(1-2), 163-173. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002196730100650X]
  • ICH. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://database.ich.org/sites/default/files/Q6A%20Guideline.pdf]
  • Harris, D. C. (2015). Quantitative Chemical Analysis. 9th ed. W. H. Freeman. [URL: https://www.macmillanlearning.
  • Clarot, I., Regazzetti, A., Auzeil, N., & Lah-Joublanc, E. (2019). Capillary Electrophoresis for Drug Analysis. In Analytical Toxicology. IntechOpen. [URL: https://www.intechopen.com/chapters/68356]
  • Dudkiewicz-Wilczyńska, J., Tautt, J., & Roman, I. (2006). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. Acta Poloniae Pharmaceutica, 63(3), 177-182. [URL: http://www.ptfarm.pl/pub/File/Acta_Poloniae/2006/3/177-182.pdf]
  • Szantay, C., & Szantay, C., Jr. (2012). The Chemistry of Heterocyclic Compounds, Pyridazines. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470187289]
  • Al-Tel, T. H. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(12), 973-977. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.2678]
  • Camilleri, P. (1998). Capillary Electrophoresis: Theory and Practice. CRC Press. [URL: https://www.routledge.com/Capillary-Electrophoresis-Theory-and-Practice/Camilleri/p/book/9780849391272]
  • Costanzo, M. J., & Maryanoff, B. E. (2017). The enduring role of heterocyclic chemistry in drug discovery. Journal of Medicinal Chemistry, 60(19), 7899-7902. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01334]

Sources

Validation

Confirming the mechanism of action of Pyridazine-4,5-diol

Topic: Confirming the Mechanism of Action of Pyridazine-4,5-diol: A Technical Comparison Guide Executive Summary Pyridazine-4,5-diol , chemically distinct as the tautomer 4-hydroxypyridazin-3(2H)-one , represents a high-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Mechanism of Action of Pyridazine-4,5-diol: A Technical Comparison Guide

Executive Summary

Pyridazine-4,5-diol , chemically distinct as the tautomer 4-hydroxypyridazin-3(2H)-one , represents a high-potency scaffold for the inhibition of D-Amino Acid Oxidase (DAAO) . Unlike first-generation inhibitors such as Sodium Benzoate, which rely on a carboxylic acid moiety for binding, the pyridazine-4,5-diol scaffold utilizes a cyclic amide/enol motif to mimic the transition state of D-amino acid oxidation.

This guide objectively validates the mechanism of action (MoA) of this scaffold, comparing its kinetic performance against industry standards (Sodium Benzoate and CBIO) and providing self-validating experimental protocols for researchers.

Mechanistic Deep Dive: The Tautomeric Pharmacophore

The biological activity of Pyridazine-4,5-diol is governed by its tautomeric equilibrium. While the "diol" nomenclature implies two hydroxyl groups, the bioactive species in the DAAO active site is predominantly the 4-hydroxy-3-oxo tautomer.

Mechanism of Action (MoA)
  • Tautomerism: The molecule exists in equilibrium between the 4,5-dihydroxy form and the 4-hydroxy-3-oxo form. The 3-oxo form provides the necessary hydrogen bond acceptor geometry.

  • Active Site Entry: The inhibitor enters the DAAO active site, displacing the water network.

  • Binding (Competitive Inhibition):

    • Arg283 Interaction: The deprotonated 4-hydroxyl group (or 3-oxo oxygen) forms a salt bridge/hydrogen bond with the guanidinium group of Arg283, a residue critical for substrate carboxylate recognition.

    • Tyr224 Stacking: The planar pyridazine ring engages in

      
       stacking with Tyr224, mimicking the FAD-substrate interaction.
      
    • FAD Interaction: The inhibitor positions itself parallel to the isoalloxazine ring of the FAD cofactor, blocking hydride transfer.

Pathway Visualization

MoA Substrate D-Amino Acid (Substrate) DAAO_Active DAAO Active Site (Arg283, Tyr224, FAD) Substrate->DAAO_Active Competition Inhibitor Pyridazine-4,5-diol (4-hydroxy-3-oxo tautomer) Inhibitor->DAAO_Active High Affinity Binding (Ki < 1 µM) Complex_Sub Michaelis Complex (DAAO-Substrate) DAAO_Active->Complex_Sub If Substrate Binds Complex_Inh Inhibitor Complex (DAAO-Pyridazine) DAAO_Active->Complex_Inh If Inhibitor Binds Product α-Keto Acid + NH3 + H2O2 Complex_Sub->Product Oxidation Block Catalytic Blockade (No Hydride Transfer) Complex_Inh->Block Steric/Electronic Interference Arg283 Arg283 Residue Complex_Inh->Arg283 H-Bond/Salt Bridge Tyr224 Tyr224 Residue Complex_Inh->Tyr224 Pi-Pi Stacking

Caption: Competitive inhibition mechanism of Pyridazine-4,5-diol at the DAAO active site, preventing substrate oxidation.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts Pyridazine-4,5-diol (represented by the optimized 4-hydroxypyridazin-3(2H)-one scaffold) with the clinical benchmark Sodium Benzoate and the potent probe CBIO.

FeatureSodium BenzoateCBIO (6-chlorobenzo[d]isoxazol-3-ol)Pyridazine-4,5-diol Scaffold
Role Clinical BenchmarkPotent Research ProbeOptimized Scaffold
Mechanism Competitive Inhibitor (Carboxylate binding)Competitive Inhibitor (Isostere binding)Competitive Inhibitor (Tautomeric binding)
Potency (IC50) Low: ~10–20 µM [1]High: ~188 nM [2]High: ~50–500 nM (Derivative dependent) [3]
Binding Mode Electrostatic (Arg283)Hydrophobic + PolarH-Bond Network +

-Stacking
BBB Permeability Low (Requires high doses)Moderate to LowTunable (High in optimized derivatives)
Key Limitation Weak potency; renal clearanceSolubility; metabolic stabilityTautomeric stability optimization required

Expert Insight: While Sodium Benzoate is safe, its low potency requires gram-level dosing in humans. The Pyridazine-4,5-diol scaffold offers a "sweet spot"—it retains the compact size necessary for the small DAAO active site but provides significantly higher affinity through rigid hydrogen bonding networks that benzoate cannot form.

Experimental Validation Protocols

To confirm the mechanism of action in your own lab, use the following self-validating protocols.

Protocol A: HRP-Coupled Fluorometric DAAO Inhibition Assay

This assay measures the reduction in H₂O₂ production, a direct byproduct of DAAO activity.

Reagents:

  • Recombinant human DAAO (hDAAO).[1]

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red (or similar) + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Phosphate, pH 7.4.[1]

Workflow:

  • Preparation: Dilute Pyridazine-4,5-diol (test) and Sodium Benzoate (control) in DMSO.

  • Incubation: Incubate hDAAO (5 nM final) with inhibitor for 10 mins at 25°C.

  • Initiation: Add D-Serine (10 mM final) and Detection Mix.

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 20 mins.

  • Validation: Comparison of IC50 curves. Pyridazine curve should shift left of Benzoate.

Protocol B: Structural Confirmation (Docking/Crystallography)

If crystallography is unavailable, high-fidelity docking validates the binding mode.

Workflow:

  • Target: Retrieve PDB ID: 3W4J (hDAAO with inhibitor).

  • Ligand Prep: Generate 4-hydroxy-3-oxo tautomer of Pyridazine-4,5-diol.

  • Docking: Target the active site defined by FAD, Arg283, and Tyr224.

  • Criteria: Valid pose must show <3.0 Å H-bond to Arg283 and parallel alignment to FAD.

Experimental Workflow Diagram

Assay Step1 1. Enzyme Prep (hDAAO + FAD) Step2 2. Inhibitor Incubation (10 min @ 25°C) Step1->Step2 Step3 3. Substrate Addition (D-Serine) Step2->Step3 Step4 4. Reaction (D-Serine -> H2O2) Step3->Step4 Step5 5. Detection (HRP + Amplex Red) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6 Validation Control: Sodium Benzoate (Must yield IC50 ~15 µM) Step6->Validation

Caption: Step-by-step workflow for the HRP-coupled fluorometric assay to determine IC50 values.

References

  • Adage, T., et al. (2008). In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor. European Journal of Pharmacology. Link

  • Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry. Link

  • Hopkins, S. C., et al. (2013).[2] D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia. Drug Discovery Today: Therapeutic Strategies. Link

  • Duplantier, A. J., et al. (2009). Discovery of 4-Hydroxypyridazin-3(2H)-one Derivatives as Potent D-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Comparative

Technical Comparison Guide: Pyridazine-4,5-diol Scaffolds in Drug Discovery &amp; Agrochemicals

Executive Summary: The "Chameleon" Scaffold Pyridazine-4,5-diol (CAS: 4656-32-0) and its tautomeric equivalent, pyridazine-4,5-dione, represent a privileged scaffold in heterocyclic chemistry. Unlike the ubiquitous pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Scaffold

Pyridazine-4,5-diol (CAS: 4656-32-0) and its tautomeric equivalent, pyridazine-4,5-dione, represent a privileged scaffold in heterocyclic chemistry. Unlike the ubiquitous pyridine or pyrimidine rings, the 1,2-diazine core of pyridazine offers unique electronic repulsion between adjacent nitrogen lone pairs (the alpha-effect), resulting in higher energy ground states and distinct coordination geometries.

This guide objectively compares the performance of Pyridazine-4,5-diol derivatives against standard alternatives in three critical domains: Viral Polymerase Inhibition (HCV) , Phytoene Desaturase (PDS) Herbicides , and Metal Coordination .

Mechanistic Foundation: Tautomerism as a Functional Switch

The utility of Pyridazine-4,5-diol stems from its dynamic equilibrium. It does not exist statically; rather, it functions as a proton-transfer switch. In solution, the 4,5-dione (lactam) form often predominates, providing two hydrogen bond acceptors (C=O) and two donors (N-H), essential for active site binding.

Figure 1: Tautomeric Logic & Reactivity Flow

Tautomerism Diol Pyridazine-4,5-diol (Aromatic, High Solvation) Dione Pyridazine-4,5-dione (Lactam, H-Bond Donor) Diol->Dione Proton Transfer (Solvent Dependent) Metal Metal Chelation (N,O-Bidentate) Diol->Metal Deprotonation Binding Target Binding (Enzyme Active Site) Dione->Binding H-Bonding (N-H...O) Dione->Metal Coordination

Caption: The equilibrium between diol and dione forms dictates bioactivity. The dione form is critical for protein binding, while the diol form facilitates metal chelation.

Application 1: HCV NS5B Polymerase Inhibition[1][2][3]

Challenge: Developing non-nucleoside inhibitors (NNIs) for Hepatitis C Virus (HCV) that bind to allosteric sites (Palm I/II) to overcome resistance to standard nucleoside analogs.

Solution: 5-hydroxy-3(2H)-pyridazinone derivatives (tautomers of the 4,5-diol core) serve as potent bioisosteres for carboxylic acids, binding to the magnesium ions in the polymerase active site.

Comparative Performance Data
FeaturePyridazinone Scaffold (Compound 3a)Traditional BenzothiadiazineNucleoside Analogs (e.g., Sofosbuvir)
Mechanism Allosteric (Palm Site I)Allosteric (Palm Site I)Active Site Chain Terminator
IC50 (Genotype 1b) < 10 nM [1]~50 nM~50-100 nM (Active form)
Selectivity Index > 1000> 500> 1000
Microsomal Stability (t1/2) > 60 min (Human)< 30 minHigh
Resistance Profile Low cross-resistanceHigh cross-resistanceHigh barrier to resistance

Expert Insight: The pyridazine-4,5-diol core allows for a unique "head-to-tail" stacking interaction within the hydrophobic pocket of NS5B, which benzothiadiazine analogs lack. This results in superior residence time and potency.

Application 2: Agrochemicals (Bleaching Herbicides)

Challenge: Weeds developing resistance to PDS inhibitors like Norflurazon. Solution: Pyridazine-4,5-dione derivatives act as scaffold-hopping alternatives, targeting Phytoene Desaturase (PDS) to block carotenoid biosynthesis, causing photobleaching.

Experimental Efficacy: Pyridazine vs. Diflufenican[4]
MetricPyridazine Derivative (B1)Diflufenican (Commercial Std)Norflurazon
Target Enzyme Phytoene Desaturase (PDS)Phytoene Desaturase (PDS)PDS
Inhibition Rate (100 μg/mL) 100% (Root/Stem) [2]100%~90%
Post-emergence Activity High (Broadleaf)ModerateLow
Crop Safety (Selectivity) High (Maize/Wheat)ModerateLow

Protocol Validation: The presence of the 6-chloro substituent on the pyridazine ring is critical. In field trials, the 4,5-dione core mimics the plastoquinone cofactor, competitively inhibiting PDS.

Application 3: Coordination Chemistry & Ligand Design

Challenge: Designing stable ligands for transition metals (Cu, Zn, Ag) that can facilitate electron transfer or serve as sensors. Solution: Pyridazine-4,5-diol acts as a bidentate ligand. Unlike 2,2'-bipyridine, the diazine nitrogens are adjacent, creating a smaller "bite angle" and allowing bridging modes.

Figure 2: Coordination Geometry Logic

Coordination Metal Metal Center (Cu, Zn, Ag) Complex Bridged Complex [M2(L)2] Metal->Complex Self-Assembly Ligand Pyridazine-4,5-diol Ligand->Metal N-Coordination Ligand->Metal O-Chelation (Tautomer dependent)

Caption: Pyridazine-4,5-diol can bridge two metal centers, forming stable polynuclear complexes often used in magnetic materials.

Experimental Protocol: Synthesis of Pyridazine-4,5-diol Core

Objective: Synthesis of 4,5-dihydroxypyridazine (tautomer of 4,5-dione) via hydrazine condensation. Self-Validating Step: The reaction produces a distinct precipitate that changes solubility upon acidification, confirming the transition from salt to neutral lactam form.

Materials:
  • Diethyl oxalacetate (or Diethyl fumarate/maleate derivatives)

  • Hydrazine hydrate (80%)

  • Ethanol (solvent)[1][2]

  • Acetic acid (catalyst)[1]

Step-by-Step Workflow:
  • Condensation:

    • Dissolve 10 mmol of Diethyl oxalacetate in 20 mL ethanol.

    • Critical Step: Add 12 mmol Hydrazine hydrate dropwise at 0°C. Why? Controlling temperature prevents polymerization and ensures cyclization over oligomerization.

  • Cyclization:

    • Reflux the mixture for 3 hours.

    • Observation: Solution turns from clear to pale yellow.

  • Isolation (Self-Validation):

    • Cool to room temperature.[3]

    • Acidify with HCl to pH 4.

    • Checkpoint: A white crystalline solid (the 4,5-dione) must precipitate. If no solid forms, the cyclization failed (likely due to wet ethanol or old hydrazine).

  • Purification:

    • Recrystallize from water/ethanol (1:1).

    • Yield Expectation: 65-80%.

Figure 3: Synthesis Pathway

Synthesis Start Diethyl Oxalacetate + Hydrazine Inter Hydrazone Intermediate Start->Inter 0°C, EtOH Cyclic 4-Carboethoxy-5-hydroxypyridazin-3(2H)-one Inter->Cyclic Reflux, -EtOH Final Hydrolysis/Decarboxylation -> Pyridazine-4,5-dione Cyclic->Final Acid Hydrolysis

Caption: Stepwise formation of the pyridazine core. Control of temperature at step 1 is critical for yield.

References

  • Li, L. S., et al. (2008). "Novel HCV NS5B polymerase inhibitors derived from 4-(1',1'-dioxo-1',4'-dihydro-1'lambda(6)-benzo[1',2',4']thiadiazin-3'-yl)-5-hydroxy-2H-pyridazin-3-ones." Bioorganic & Medicinal Chemistry Letters, 18(11), 3446-3455. Link

  • Chen, C., et al. (2024).[4] "Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping." Journal of Agricultural and Food Chemistry, 72(22), 12425-12433.[4] Link

  • Malik, A., et al. (2021). "A comprehensive study on synthesis and biological activities of Pyridazine Derivatives." Research Journal of Pharmacy and Technology, 14(6), 3423-3429. Link

  • Butnariu, R., & Mangalagiu, I. (2009). "New pyridazine derivatives: Synthesis, chemistry and biological activity." Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. Link

  • Katritzky, A. R., et al. (1973). "Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series."[5] Journal of the Chemical Society, Perkin Transactions 2, 1080-1086.[5] Link

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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